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Molecular structure and conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Abstract The confluence of saturated heterocycles with aromatic pharmacophores represents a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Abstract

The confluence of saturated heterocycles with aromatic pharmacophores represents a cornerstone of modern medicinal chemistry. The pyrrolidine ring, with its inherent three-dimensionality and stereochemical complexity, offers a powerful scaffold for exploring chemical space.[1][2] When linked to the imidazole nucleus—a versatile component known for its broad spectrum of biological activities and ability to participate in crucial hydrogen bonding interactions—the resulting molecule presents a compelling platform for drug discovery.[3][4][5] This guide provides a comprehensive technical examination of the molecular structure and conformational landscape of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. As a Senior Application Scientist, this document synthesizes foundational structural principles with proven experimental and computational methodologies to offer a self-validating framework for researchers. We will explore the molecule's structural elucidation through proposed spectroscopic and crystallographic techniques, delve into its conformational dynamics via computational modeling, and discuss its potential as a privileged scaffold in drug development.

Introduction: The Strategic Fusion of Pyrrolidine and Imidazole Scaffolds

The imidazole ring is a ubiquitous feature in pharmaceuticals, valued for its amphoteric nature and its role as a bioisostere for other functional groups.[6] Its derivatives have demonstrated a vast array of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[7][8][9] The structural rigidity and electron-rich nature of the imidazole ring enable it to form stable interactions with biological targets.[5]

Complementing this is the pyrrolidine ring, a saturated five-membered heterocycle that introduces non-planarity and stereogenic centers, crucial attributes for enhancing binding affinity and selectivity.[1][2] The conformational state of the pyrrolidine ring, often described by its "puckering," can be controlled by substituents, which in turn dictates the spatial orientation of appended functional groups and influences pharmacological efficacy.[10][11][12]

The title compound, 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, combines these two powerful moieties via a flexible methylene linker. This design offers a unique three-dimensional architecture, positioning the basic nitrogen of the pyrrolidine and the versatile imidazole ring in a defined spatial relationship. Understanding the preferred conformations and the energetic barriers to rotation is paramount for designing molecules that can effectively engage with enzyme active sites or receptor binding pockets. This guide outlines the necessary experimental and computational workflows to fully characterize this promising molecular scaffold.

Molecular Structure Elucidation: A Multi-faceted Approach

Characterizing the precise molecular structure of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole requires a combination of chemical synthesis and advanced analytical techniques.

Proposed Synthetic Protocol

A robust synthesis is the first step toward structural characterization. Based on established methodologies for the N-alkylation of azoles with cyclic amino alcohol derivatives, a reliable two-step procedure can be proposed.[13] The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A N-Boc-3-(hydroxymethyl)pyrrolidine C 1. MsCl, Et3N, DCM, 0°C 2. NaH, DMF A->C Mesylation B Imidazole B->C Alkylation D N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole C->D E N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole F TFA or HCl in Dioxane E->F G 1-(pyrrolidin-3-ylmethyl)-1H-imidazole F->G

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Methodology:

  • Activation of the Alcohol: To a solution of N-Boc-3-(hydroxymethyl)pyrrolidine in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.2 eq.). Slowly add methanesulfonyl chloride (MsCl, 1.1 eq.) and stir the reaction for 1-2 hours. This in-situ formation of the mesylate creates a good leaving group, which is essential for the subsequent nucleophilic substitution.

  • N-Alkylation of Imidazole: In a separate flask, suspend sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF). Add imidazole (1.0 eq.) portion-wise at 0 °C and stir for 30 minutes to form the imidazolide anion. Add the crude mesylate solution from Step 1 to this mixture and allow the reaction to warm to room temperature, stirring overnight. The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of imidazole for an efficient Sₙ2 reaction.

  • Work-up and Purification (Protected Intermediate): Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by flash column chromatography to yield N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. The acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine of the pyrrolidine ring.

  • Final Isolation: Evaporate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained. If TFA was used, a basic workup followed by extraction will yield the free base. This protocol is self-validating as progress can be monitored at each stage by Thin Layer Chromatography (TLC) and the integrity of intermediates and the final product confirmed by spectroscopy.

Proposed Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent framework.

  • ¹H NMR: Expected signals would include three distinct protons for the imidazole ring (around δ 7.0-7.7 ppm), a multiplet for the pyrrolidinyl-CH proton, signals for the methylene bridge (CH₂), and complex multiplets for the remaining pyrrolidine ring protons.

  • ¹³C NMR: The spectrum should show three aromatic carbons for the imidazole ring (around δ 115-140 ppm) and four distinct sp³-hybridized carbons for the pyrrolidine ring and the methylene linker.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial. COSY would confirm proton-proton connectivities, while HSQC and HMBC would assign protonated and quaternary carbons, respectively. Critically, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons on the pyrrolidine and imidazole rings, providing initial evidence of the preferred solution-state conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of C₈H₁₃N₃ would be calculated and compared to the experimental value.

Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining molecular structure and solid-state conformation.

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection and Structure Solution: Mount a crystal on a diffractometer and collect diffraction data. The resulting electron density map is used to solve the structure, revealing precise bond lengths, bond angles, and torsional angles. This provides definitive proof of the connectivity and the conformation adopted in the crystalline state.

In-Depth Conformational Analysis

The biological function of a molecule is dictated by its three-dimensional shape and flexibility. For 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, the overall conformation is determined by the interplay between the pyrrolidine ring pucker and rotation around three key single bonds.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twisted" forms.[11] For a 3-substituted pyrrolidine, the key conformations are typically described as C2-endo/C2-exo or C3-endo/C3-exo, where a specific atom is out of the plane defined by the other four. The substituent at the 3-position will have a strong preference for a pseudo-equatorial orientation to minimize steric strain, which in turn will favor a specific puckering mode.[10][14]

Diagram of Pyrrolidine Puckering and Key Rotations

G pucker_label Pyrrolidine Puckering endo Endo Pucker (e.g., C2-endo) exo Exo Pucker (e.g., C2-exo) endo->exo rot_label Key Rotatable Bonds (τ) mol Im-CH₂(τ1)-C(τ2)-N-C... desc Overall conformation is a function of ring pucker and torsional angles (τ1, τ2, etc.).

Caption: Conformational flexibility arises from ring puckering and bond rotation.

Rotational Isomerism

The molecule possesses significant rotational freedom around the single bonds of the linker chain. The key dihedral angles that define the overall conformation are:

  • τ₁ (N_imidazole - CH₂): Rotation around this bond determines the orientation of the pyrrolidine ring relative to the imidazole plane.

  • τ₂ (CH₂ - C_pyrrolidine): This rotation further positions the two rings.

  • τ₃ (C_pyrrolidine - N_pyrrolidine): Rotation around this bond also contributes to the overall shape.

The interplay of these rotations, coupled with the ring pucker, creates a complex potential energy surface with several low-energy minima. Identifying these stable conformers is crucial for understanding how the molecule might present itself to a biological target.

Proposed Computational Chemistry Workflow

To map the conformational landscape and quantify the relative energies of different conformers, a systematic computational study is essential. This provides insights that are complementary to the static picture from X-ray crystallography and the population-averaged data from NMR.

Diagram of the Computational Workflow

G A 1. Build 3D Structure B 2. Potential Energy Surface (PES) Scan (Rotate key dihedral angles, e.g., τ1, τ2) A->B C 3. Identify Low-Energy Minima B->C D 4. Full Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) C->D E 5. Frequency Calculation (Confirm true minima, obtain thermochemistry) D->E F 6. Analyze Results (Relative energies, bond parameters, Boltzmann populations) E->F

Caption: A systematic workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

  • Structure Preparation: Build the 3D structure of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole using molecular modeling software (e.g., GaussView).

  • Conformational Search: Perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles (τ₁, τ₂). This initial search, often done with a lower level of theory for efficiency, identifies all potential low-energy conformations.

  • Geometry Optimization: Take the minima identified from the PES scan and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a robust basis set like 6-311++G(d,p).[15][16] This process finds the precise lowest energy geometry for each conformer.

  • Frequency Calculations: Perform vibrational frequency calculations on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).[16]

  • Data Analysis: From the output, extract the relative energies of each conformer. Using the Gibbs free energies, calculate the Boltzmann population distribution at a given temperature (e.g., 298.15 K) to predict the percentage of each conformer present in equilibrium.

Predicted Conformational Data

While experimental data is pending, computational analysis would likely reveal several stable conformers. The following table presents hypothetical but plausible data for the two lowest-energy conformers.

ParameterConformer 1 (Predicted Global Minimum)Conformer 2 (Low-Energy)
Pyrrolidine PuckerC2-exo (Substituent pseudo-equatorial)C3-endo (Substituent pseudo-equatorial)
Dihedral Angle τ₁ (N-C-C-N)~85°~175°
Dihedral Angle τ₂ (C-C-N-C)~-160°~70°
Relative Energy (ΔG, kcal/mol)0.00+0.85
Boltzmann Population (298 K)~80%~20%

This quantitative data is invaluable for structure-activity relationship (SAR) studies, as it allows researchers to correlate the prevalence of a specific conformation with biological activity.

Applications and Future Directions in Drug Discovery

The 1-(pyrrolidin-3-ylmethyl)-1H-imidazole scaffold is a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.[2]

  • Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring serves as a versatile chemical handle for introducing diversity. Amidation, reductive amination, or sulfonylation can be used to append a wide range of functional groups, allowing for the rapid generation of a library of analogues to probe interactions with a biological target.

  • Modulation of Physicochemical Properties: The basicity of the pyrrolidine nitrogen (pKa ≈ 10-11) can be modulated through substitution, which is critical for tuning properties like solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Potential Therapeutic Targets: Given the broad activities of its constituent moieties, this scaffold could be explored for a multitude of therapeutic areas. The imidazole component is known to interact with kinases, metalloenzymes, and various receptors, while the pyrrolidine provides a 3D vector to access specific sub-pockets within a binding site.[3][17][18]

Future work should focus on the synthesis of a small library of derivatives based on this core, followed by screening against a panel of disease-relevant targets. Correlating the biological activity with the conformational preferences determined through the workflows described herein will provide a powerful, rational basis for the development of novel therapeutics.

References

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  • CAS 64074-20-0 | 1-(Pyrrolidin-3-YL)-1H-imidazole. (n.d.). Synblock.
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  • Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. (n.d.). SpringerLink.
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  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. (n.d.). White Rose eTheses Online.
  • (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. (2022, November 14). MDPI.
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  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. (2018, June 26). PLOS One.
  • 2-methyl-1-(pyrrolidin-2-ylmethyl)-1h-imidazole. (n.d.). PubChemLite.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.).
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. (n.d.). Benchchem.
  • Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (n.d.).
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024, June 13). Zhang.
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Sources

Exploratory

An In-Depth Technical Guide to 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 64074-20-0)

Executive Summary This technical guide provides a comprehensive overview of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, a heterocyclic compound featuring both a pyrrolidine and an imidazole moiety. The presence of these two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, a heterocyclic compound featuring both a pyrrolidine and an imidazole moiety. The presence of these two pharmacologically significant scaffolds suggests its potential as a building block in medicinal chemistry and drug discovery. This document consolidates its chemical identity, proposes a logical synthetic pathway with a representative experimental protocol, and explores the scientific rationale for its application in research, particularly in the context of enzyme inhibition. Furthermore, it outlines crucial safety and handling protocols based on an analysis of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Properties

The fundamental characteristics of a compound are defined by its structure and associated identifiers. These data are crucial for sourcing, regulatory compliance, and computational modeling.

Chemical Structure

The molecule consists of a pyrrolidine ring linked at its 3-position to the nitrogen at the 1-position of an imidazole ring via a methylene bridge.

G cluster_pyrrolidine Pyrrolidine Ring cluster_imidazole Imidazole Ring p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 i1 p3->i1 CH₂ p5 p4->p5 p5->p1 i2 i1->i2 i3 i2->i3 i4 i3->i4 i5 i4->i5 i5->i1 l_p1 N l_p1_h H l_i2 N l_i4 N G start Commercially available N-Boc-3-(hydroxymethyl)pyrrolidine step1 Activation of Hydroxyl Group (e.g., Tosylation or Halogenation) start->step1 MsCl or PBr₃ step3 SN2 Nucleophilic Substitution (Coupling of activated pyrrolidine and imidazole) step1->step3 Activated Intermediate step2 Preparation of Imidazole Nucleophile (Deprotonation with a base like NaH) step2->step3 step4 Deprotection (Removal of Boc group with acid, e.g., TFA or HCl) step3->step4 Protected Intermediate step5 Purification (e.g., Column Chromatography or Crystallization) step4->step5 end_node Final Product: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole step5->end_node

Caption: Plausible workflow for the synthesis of the target compound.

Representative Synthetic Protocol

This protocol is a representative, generalized procedure. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Activation of N-Boc-3-(hydroxymethyl)pyrrolidine

  • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions. The reaction is run at 0 °C to control the exothermic nature and improve selectivity.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 4 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used without further purification.

Step 2: N-Alkylation of Imidazole

  • In a separate flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add a solution of imidazole (1.1 eq) in DMF dropwise at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates imidazole to form the highly nucleophilic imidazolide anion. DMF is a suitable polar aprotic solvent for this type of reaction.

  • Stir the mixture for 30 minutes at room temperature until hydrogen gas evolution ceases.

  • Add a solution of the crude mesylated intermediate from Step 1 in DMF to the imidazolide solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction by TLC. After completion, cool to room temperature and carefully quench by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude N-Boc protected product.

Step 3: Deprotection and Purification

  • Dissolve the crude N-Boc protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

    • Causality: Strong acid cleaves the acid-labile Boc protecting group, liberating the free secondary amine of the pyrrolidine ring.

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography or by preparing a salt and recrystallizing to obtain the final, high-purity product.

Characterization Methods

The identity and purity of the synthesized compound must be confirmed. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Commercial suppliers like Synblock may provide these analytical documents upon request.

Rationale for Application in Drug Discovery

The combination of the imidazole and pyrrolidine scaffolds makes 1-(pyrrolidin-3-ylmethyl)-1H-imidazole an attractive candidate for library synthesis and screening against various biological targets.

The Pharmacological Significance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][1] The nitrogen atoms of the imidazole ring can coordinate with metal ions in enzyme active sites and participate in crucial hydrogen bonding interactions, making it a versatile pharmacophore.

Potential as an Aromatase Inhibitor

A compelling rationale for investigating this compound comes from studies on related structures. Research has shown that certain imidazole derivatives of pyrrolidinone and piperidinone are effective inhibitors of human placental aromatase in vitro.[3] Specifically, compounds with an imidazole side-chain at the C-3 position demonstrated stronger inhibitory effects than the reference drug aminoglutethimide.[3] This precedent suggests that 1-(pyrrolidin-3-ylmethyl)-1H-imidazole could serve as a core structure for developing novel aromatase inhibitors for applications in oncology.

Workflow for Biological Screening: Aromatase Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory potential of a test compound against the aromatase enzyme.

G start Prepare Reagents: - Human Placental Microsomes (Enzyme Source) - Androstenedione (Substrate) - NADPH (Cofactor) - Test Compound (e.g., CAS 64074-20-0) - Positive Control (e.g., Aminoglutethimide) step1 Create Assay Plate: Add buffer, microsomes, and NADPH to microplate wells start->step1 step2 Add Inhibitors: Dispense varying concentrations of Test Compound and Positive Control to designated wells. Include 'No Inhibitor' control. step1->step2 step3 Initiate Reaction: Add substrate (Androstenedione) to all wells to start the enzymatic reaction step2->step3 step4 Incubate: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 min) step3->step4 step5 Terminate Reaction & Detect Product: Stop the reaction and quantify the product (e.g., by measuring the decrease in NADPH fluorescence or by quantifying estrogen formation) step4->step5 end_node Data Analysis: Calculate % Inhibition and determine IC₅₀ value step5->end_node

Caption: Workflow for an in vitro aromatase inhibition assay.

Representative Protocol: In Vitro Aromatase Inhibition Assay

This protocol describes a self-validating system for screening potential inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (1-(pyrrolidin-3-ylmethyl)-1H-imidazole) and the positive control (e.g., aminoglutethimide) in DMSO. Create a serial dilution series.

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing an NADPH-generating system.

    • Prepare a solution of the substrate, androstenedione.

    • Thaw human placental microsomes (the source of aromatase) on ice.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to all wells.

    • Add 2 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 2 µL of DMSO.

    • Add the microsomal enzyme preparation to all wells to pre-incubate with the potential inhibitors.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or irreversible inhibitors.

    • Initiate the reaction by adding the androstenedione substrate.

    • Incubate the plate at 37 °C for 30 minutes.

  • Detection and Analysis:

    • Terminate the reaction (e.g., by adding a strong acid or organic solvent).

    • Quantify the enzymatic activity. A common method is to measure the rate of NADPH consumption by monitoring the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Trustworthiness: The inclusion of a positive control (aminoglutethimide) and a no-inhibitor control validates the assay. If the positive control does not inhibit as expected, or if the no-inhibitor control shows no activity, the assay run is considered invalid.

Safety and Handling

A thorough understanding of potential hazards is essential for safe handling.

Hazard Assessment (Inferred)
  • Imidazole (CAS 288-32-4): Classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4]

  • Pyrrolidine (CAS 123-75-1): A highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 64074-20-0) is a chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its structure, combining the versatile imidazole pharmacophore with the pyrrolidine scaffold, provides a strong rationale for its exploration in drug discovery programs, particularly in areas like oncology, as suggested by literature on related aromatase inhibitors. While detailed experimental data on the compound itself is limited, this guide provides a robust framework for its synthesis, characterization, potential applications, and safe handling, enabling researchers to effectively incorporate this promising molecule into their R&D pipelines.

References

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  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry, 212, 113115. [Link]

  • PubChem. Imidazole. National Center for Biotechnology Information. [Link]

  • Leze, M. P., et al. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73-77. [Link]

  • PubChem. 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. [Link]

  • Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 266-274. [Link]

  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed. [Link]

  • PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-((1R)-1-(Hydroxymethyl)-3-(6-((3-(1-methyl-1H-benzimidazol-2-YL)propanoyl)amino)-1H-indol-1-YL)propyl)-1H-imidazole-4-carboxamide. National Center for Biotechnology Information. [Link]

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Foundational

Technical Monograph: Pyrrolidine-Imidazole Hybrid Architectures

Design, Synthesis, and Functional Applications in Drug Discovery and Catalysis Executive Summary The pyrrolidine-imidazole hybrid represents a privileged pharmacophore and a catalytic powerhouse. By coupling the conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Functional Applications in Drug Discovery and Catalysis

Executive Summary

The pyrrolidine-imidazole hybrid represents a privileged pharmacophore and a catalytic powerhouse. By coupling the conformational rigidity and solubilizing properties of the pyrrolidine ring (a saturated 5-membered amine) with the aromatic, hydrogen-bond accepting/donating versatility of the imidazole ring, researchers unlock unique chemical space. This guide dissects the structural logic, synthetic pathways (specifically the Groebke-Blackburn-Bienaymé reaction), and dual-utility of these hybrids in oncology and asymmetric organocatalysis.

Structural Rationale & Chemical Space

The synergy between pyrrolidine and imidazole is not merely additive; it is cooperative.

  • Pyrrolidine Moiety: Acts as the "solubility engine" and "chiral handle." In drug design, the

    
     character increases metabolic stability and water solubility (reducing LogP). In catalysis, the secondary amine is the site of enamine/iminium formation.
    
  • Imidazole Moiety: Functions as the "molecular velcro." It serves as a bioisostere for amide bonds, coordinates metals (Zn²⁺ in metalloenzymes), and acts as a general base (pKa ~ 7.0) in acid-base catalysis.

Architectural Classifications:

  • Linked Hybrids: The rings are connected via a spacer (e.g., methylene, amide, or sulfonyl linkers). These are common in kinase inhibitors where flexibility allows the molecule to span the ATP-binding pocket.

  • Fused Hybrids: The rings share a C-N bond, forming bicyclic systems like pyrrolo[1,2-a]imidazole . These are rigid scaffolds often synthesized via multicomponent reactions, restricting conformational freedom to lock into specific receptor subtypes.

Synthetic Methodologies: The GBB Multicomponent Reaction[1][2][3]

While classical alkylation can link the two rings, the Groebke-Blackburn-Bienaymé (GBB) reaction is the gold standard for generating fused imidazo-heterocycles with high atom economy.

The GBB Mechanism (3-Component Coupling)

The reaction involves an aldehyde, an isocyanide, and a 2-aminoazole (e.g., 2-aminopyridine or 2-aminoimidazole).[1][2][3] To create a pyrrolidine-containing hybrid, one of the components must carry the pyrrolidine motif, or a cyclic imine must be used.

  • Catalyst: Lewis acids (Sc(OTf)₃) or Brønsted acids (HClO₄, AcOH).

  • Solvent: MeOH or TFE (Trifluoroethanol) are preferred to stabilize the ionic intermediates.

Key Mechanistic Steps:

  • Schiff Base Formation: Condensation of the amine and aldehyde.

  • Isocyanide Insertion: [4+1] cycloaddition-like attack of the isocyanide on the iminium ion.

  • Prototropic Shift: Aromatization to form the stable imidazole core.

Medicinal Chemistry Applications
A. Oncology: Kinase Inhibition

Pyrrolidine-imidazole hybrids function as ATP-competitive inhibitors. The imidazole nitrogen accepts a hydrogen bond from the kinase hinge region, while the pyrrolidine tail extends into the solvent-exposed region, improving pharmacokinetic (PK) properties.

  • Target: Cyclin-dependent kinases (CDKs) and p53-MDM2 interaction.

  • Example: Nutlin analogues (though typically cis-imidazolines, pyrrolidine variants are explored for improved solubility).

B. Antimicrobial & Antifungal

Recent studies highlight the efficacy of these hybrids against multidrug-resistant (MDR) pathogens.

  • Mechanism: Disruption of sterol 14α-demethylase (CYP51) in fungi; inhibition of bacterial DNA gyrase.

  • Potency: Hybrids bearing halogenated phenyl groups linked to the pyrrolidine often show MIC values < 1 µg/mL against C. albicans.

Data Summary: Structure-Activity Relationship (SAR)

Structural ModificationEffect on PotencyEffect on SolubilityTarget Application
N-Benzyl pyrrolidine High (Hydrophobic binding)LowAntimicrobial (Membrane disruption)
C2-Amide Linker Moderate (H-bond donor)HighKinase Inhibitors (Hinge binding)
Fused Pyrrolo-Imidazole High (Rigid lock)ModerateGPCR Ligands (Selectivity)
Halogenation (Cl/F) Very High (Metabolic block)LowAntifungal (CYP51 inhibition)
Organocatalysis: The Cooperative Effect

In asymmetric synthesis, pyrrolidine-imidazole peptides (resembling the active site of ribonuclease A) catalyze enantioselective acylations and phosphorylation.

  • Role of Pyrrolidine: Forms a nucleophilic enamine with ketones/aldehydes.

  • Role of Imidazole: Acts as a general base to deprotonate the nucleophile or activate the electrophile via hydrogen bonding.

  • Application: Kinetic Resolution of secondary alcohols and desymmetrization of meso-diols.

Experimental Protocols
Protocol A: Scandium(III)-Catalyzed GBB Synthesis

A self-validating protocol for synthesizing a fused pyrrolo-imidazole scaffold.

Reagents:

  • 2-Aminopyridine (1.0 equiv) [Acts as the amidine component]

  • Pyrrolidine-2-carboxaldehyde (1.0 equiv) [The aldehyde component]

  • tert-Butyl Isocyanide (1.1 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Methanol (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve 2-aminopyridine and pyrrolidine-2-carboxaldehyde in MeOH. Stir for 15 min at room temperature (RT) to allow pre-equilibrium of the imine.

  • Catalysis: Add Sc(OTf)₃. The solution may turn slightly yellow.

  • Addition: Add tert-butyl isocyanide dropwise.

  • Reaction: Stir at RT for 12 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the isocyanide spot (nasty odor) indicates completion.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) to remove acid traces.

  • Purification: Flash column chromatography on silica gel.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for antimicrobial validation.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution: Dissolve the hybrid compound in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and pure DMSO as a negative control.

Visualization of Pathways
Diagram 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism

This diagram illustrates the multicomponent assembly of the fused scaffold.

GBB_Mechanism Amine Amine/Amidine (2-Aminoazole) Imine Schiff Base (Iminium Ion) Amine->Imine Condensation (-H2O) Aldehyde Aldehyde (Pyrrolidine-CHO) Aldehyde->Imine Isocyanide Isocyanide (R-NC) Addition [4+1] Cycloaddition (Non-concerted) Isocyanide->Addition Imine->Addition Sc(OTf)3 Activation Intermediate Nitrilium Intermediate Addition->Intermediate Product Fused Imidazo-Heterocycle Intermediate->Product Prototropic Shift/Aromatization

Caption: The Sc(OTf)₃-catalyzed GBB reaction pathway: Schiff base formation followed by isocyanide insertion and aromatization.

Diagram 2: Dual-Activation in Organocatalysis

This diagram visualizes how the hybrid catalyst activates substrates in asymmetric synthesis.

Organocatalysis Pyrrolidine Pyrrolidine Ring (Secondary Amine) Enamine Enamine Intermediate Pyrrolidine->Enamine Covalent Activation (HOMO Raising) Imidazole Imidazole Ring (General Base) Electrophile Substrate B (Nitroolefin/Electrophile) Imidazole->Electrophile H-Bonding/Activation (LUMO Lowering) Ketone Substrate A (Ketone/Aldehyde) Ketone->Enamine TS Stereoselective Transition State Electrophile->TS Enamine->TS Product Chiral Product TS->Product C-C Bond Formation

Caption: Cooperative catalysis: Pyrrolidine activates the nucleophile (enamine) while imidazole activates the electrophile.

References
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction.[1][2][4][3] European Journal of Organic Chemistry. A comprehensive review of the GBB reaction for imidazo[1,2-a]pyridine synthesis.

  • Mishra, R., et al. (2020).Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Current Organic Chemistry. Details the synthetic evolution of fused imidazole systems.

  • Krasavin, M. (2015).Biologically Active Compounds Based on the Groebke-Blackburn-Bienaymé Reaction. Frontiers in Chemistry.

  • Revathy, K., et al. (2021).Pyrrolidine-Imidazole Hybrids as Potent Antimicrobial Agents. Journal of Molecular Structure.

  • Miller, S. J. (2006).Search for Chemical Functionality in Small Peptides for Asymmetric Catalysis. Accounts of Chemical Research.

Sources

Exploratory

Solubility data of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole in water vs organic solvents

Part 1: Executive Summary & Chemical Identity This guide provides an in-depth analysis of the solubility characteristics of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole , a bifunctional heterocyclic building block often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This guide provides an in-depth analysis of the solubility characteristics of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole , a bifunctional heterocyclic building block often utilized in fragment-based drug discovery (FBDD).

The molecule features two distinct basic centers: a secondary amine (pyrrolidine) and an aromatic tertiary amine (imidazole). Its solubility is governed by pH-dependent ionization , exhibiting high aqueous solubility in acidic-to-neutral media and moderate lipophilicity in its neutral state.

Chemical Identity
PropertyDetail
Chemical Name 1-(pyrrolidin-3-ylmethyl)-1H-imidazole
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Structural Features Imidazole ring (N1-linked), Methylene bridge, Pyrrolidine ring (C3-linked)
Key Functionalities H-bond donor (Pyrrolidine NH), H-bond acceptors (Imidazole N3, Pyrrolidine NH)

Part 2: Physicochemical Profile (Theoretical & Predicted)

To understand the solubility behavior, we must first analyze the ionization constants (pKa) and lipophilicity (LogP), as experimental data for this specific isomer is often proprietary or sparse in open literature.

Ionization Constants (pKa)

The molecule acts as a diprotic base.

  • pKa₁ (Pyrrolidine NH): ~10.5 – 11.0. This center is protonated (cationic) at physiological pH (7.4), driving high water solubility.

  • pKa₂ (Imidazole N3): ~6.9 – 7.1. This center transitions from protonated to neutral around neutral pH.

Lipophilicity (LogP/LogD)
  • Calculated LogP (Neutral species): ~ -0.2 to +0.3. The molecule is inherently polar.

  • LogD (pH 7.4): < -1.0. Due to the ionization of the pyrrolidine ring, the distribution coefficient drops significantly, indicating strong preference for the aqueous phase over octanol.

Part 3: Solubility Data

The following data categorizes solubility based on solvent polarity and dielectric constant.

Table 1: Solubility in Aqueous Media
MediumSolubility RatingMechanism
Water (pH 2.0 - 6.0) Very High (>100 mg/mL)Double protonation (Dicationic species).
Water (pH 7.4) High (>50 mg/mL)Single protonation (Monocationic pyrrolidinium).
Water (pH > 12.0) Moderate (~10-30 mg/mL)Neutral species dominates; H-bonding drives solubility.
Table 2: Solubility in Organic Solvents
Solvent ClassRepresentative SolventsSolubilityRationale
Polar Protic Methanol, EthanolHigh Strong H-bonding interaction with both amine centers.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solvation of polar/charged species; standard for stock solutions (e.g., 100 mM).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good solubility for the neutral free base; often used for extraction.
Ethers THF, 1,4-DioxaneModerate Soluble, but may require sonication if crystalline.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble The polar nature of the imidazole/pyrrolidine scaffold resists dissolution in lipophilic media.

Critical Note: For chemical synthesis or extraction, DCM/Methanol (9:1) is the recommended solvent system to solubilize the free base form efficiently.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation data and certificate of analysis (CoA).

  • Preparation: Weigh 10 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., pH 7.4 buffer).

  • Saturation: If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (use a rotary shaker).

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (210-220 nm) or LC-MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening of multiple analogs.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (final conc. 250 µM, 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).

    • Clear solution = Soluble > 250 µM.

    • Turbid = Precipitated.

Part 5: Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation and its direct impact on solubility and extraction strategies.

SolubilityMechanism Acidic Acidic pH (< 6.0) Species: Dication (+2) WaterSol High Water Solubility (Hydrophilic) Acidic->WaterSol Strong Charge Repulsion Neutral Physiological pH (7.4) Species: Monocation (+1) Neutral->WaterSol Pyrrolidine Ionization Basic Basic pH (> 11.0) Species: Neutral (0) OrganicSol High Organic Solubility (Lipophilic) Basic->OrganicSol Deprotonation Extraction Extraction Strategy: DCM / Chloroform Basic->Extraction Target for Workup

Caption: pH-Dependent Solubility Switching. At low pH, the molecule is highly water-soluble. To extract into organic solvents (DCM), the pH must be adjusted >11 to generate the neutral species.

Part 6: References

  • PubChem Compound Summary. 1-Methyl-1H-imidazole (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 1H-Imidazole Physicochemical Properties. National Institute of Standards and Technology.[1] [Link]

  • DrugFuture. Pyrrolidine pKa and Solubility Data. [Link]

  • American Elements. Imidazole Derivative Solubility Specifications. [Link][2][3][4][5][6]

Sources

Foundational

The Imidazole-Pyrrolidine Nexus: Pharmaceutical Utility of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Topic: Potential pharmaceutical applications of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Audience: Researchers, scientists, and drug development professionals.[1][2] Format: In-depth Technical Guide. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential pharmaceutical applications of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Audience: Researchers, scientists, and drug development professionals.[1][2] Format: In-depth Technical Guide.

[1]

Executive Summary

1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS 64074-20-0) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] This guide analyzes the molecule not merely as a chemical intermediate, but as a potent pharmacophore combining the heme-coordinating/hydrogen-bonding properties of imidazole with the solubilizing and cationic features of a pyrrolidine ring.[1]

Its primary pharmaceutical utility lies in Fragment-Based Drug Discovery (FBDD) , specifically for targeting Histamine H3/H4 receptors (CNS disorders) and Heme-containing enzymes (CYP450 inhibition/modulation). This guide details the synthesis, pharmacological rationale, and experimental protocols required to leverage this scaffold in drug development.

Chemical Profile & Pharmacophore Analysis[3]

Structural Logic

The molecule consists of two distinct heterocycles linked by a flexible methylene bridge. This architecture is non-arbitrary; it mimics the bioactive conformation of histamine while introducing conformational constraint via the pyrrolidine ring.

FeatureChemical FunctionPharmacological Role
Imidazole Ring Aromatic, amphoteric (pKa ~7.0 / 14.5),

-electron rich.[1]
Heme Coordination: Binds Fe(II)/Fe(III) in CYP enzymes.H-Bonding: Donor/Acceptor for receptor residues (e.g., Asp/Glu).
Methylene Bridge Single carbon linker (

).
Flexibility: Allows the two rings to adopt an optimal dihedral angle for binding without excessive entropic penalty.
Pyrrolidine Ring Saturated, secondary amine (pKa ~9-10).Cationic Center: Protonated at physiological pH to mimic the histamine ethylamine tail.Solubility: Enhances aqueous solubility and bioavailability.
Physicochemical Properties (Calculated)
  • Molecular Weight: 151.21 g/mol (Ideal for FBDD, "Rule of Three" compliant).

  • cLogP: ~0.2 - 0.5 (Highly hydrophilic, good blood-brain barrier penetration potential).[1]

  • Polar Surface Area (PSA): ~45 Ų (Favorable for membrane permeability).

Therapeutic Applications & Mechanism of Action[1][4][5]

Histamine H3 Receptor Antagonism (CNS Disorders)

The most direct application of this scaffold is in the design of Histamine H3 receptor antagonists/inverse agonists. The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine.

  • Mechanism: The pyrrolidine nitrogen (protonated) forms an ionic bond with a conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain. The imidazole ring interacts via

    
    -stacking or H-bonding with aromatic clusters (e.g., Tyr/Phe) in the binding pocket.[1]
    
  • Therapeutic Potential:

    • Narcolepsy/Wakefulness: Blocking H3 increases histamine release, promoting wakefulness.

    • Cognitive Deficits (Alzheimer's/ADHD): Enhanced acetylcholine/dopamine release improves attention and memory.

Heme-Enzyme Modulation (CYP Inhibitors/Antifungals)

The imidazole moiety is a classic "heme-binder."[1] The unshared electron pair on the N3 nitrogen of the imidazole ring can coordinate axially to the heme iron of Cytochrome P450 enzymes.

  • Selectivity Strategy: While generic imidazole binding is non-selective, the pyrrolidine tail directs the molecule to specific CYP isoforms (e.g., CYP11B1, CYP17) or fungal CYP51 (lanosterol 14

    
    -demethylase) by interacting with the enzyme's access channel.
    
  • Application: Design of novel antifungal agents or inhibitors for hormone-dependent cancers (prostate/breast).[1]

Experimental Protocols

Synthesis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Note: This protocol utilizes a convergent approach via N-alkylation, ensuring high yields and scalability.[1]

Reagents: Imidazole, Sodium Hydride (NaH), N-Boc-3-(bromomethyl)pyrrolidine, DMF, TFA.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask, dissolve Imidazole (1.0 eq) in anhydrous DMF (0.5 M). Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Rationale: NaH generates the highly nucleophilic imidazolyl anion.

  • Alkylation: Add N-Boc-3-(bromomethyl)pyrrolidine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Monitoring: Check progress via TLC (5% MeOH in DCM).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the N-Boc intermediate via silica gel flash chromatography.[1]

  • Deprotection: Dissolve the intermediate in DCM (0.2 M). Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ or ion-exchange resin to obtain the free base 1-(pyrrolidin-3-ylmethyl)-1H-imidazole.[1]

In Vitro H3 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the scaffold for the human H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptors.[1] Harvest and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Incubation:

    • Total Binding: Membranes + [³H]-N-

      
      -methylhistamine (1 nM).[1]
      
    • Non-Specific Binding: Add 10 µM R-

      
      -methylhistamine (excess cold ligand).[1]
      
    • Test: Add 1-(pyrrolidin-3-ylmethyl)-1H-imidazole at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]

Visualizations & Pathways

Chemical Synthesis Pathway

Figure 1: Convergent synthesis of the scaffold via nucleophilic substitution.

Synthesis Imidazole Imidazole (Nucleophile) Anion Imidazolyl Anion (Intermediate) Imidazole->Anion Deprotonation NaH NaH (Base) NaH->Anion Boc_Inter N-Boc-Protected Product Anion->Boc_Inter SN2 Alkylation Electrophile N-Boc-3-(bromomethyl) pyrrolidine Electrophile->Boc_Inter Final 1-(pyrrolidin-3-ylmethyl)- 1H-imidazole Boc_Inter->Final Acid Hydrolysis TFA TFA/DCM (Deprotection) TFA->Final

Histamine H3 Receptor Signaling Cascade

Figure 2: Mechanism of H3 receptor modulation by the scaffold.

H3_Signaling Scaffold 1-(pyrrolidin-3-ylmethyl)- 1H-imidazole H3R Histamine H3 Receptor (GPCR) Scaffold->H3R Antagonism/Inverse Agonism Gi G_i/o Protein H3R->Gi Inactivates AC Adenylyl Cyclase Gi->AC Normally Inhibits Ca Ca2+ Channels (N-type) Gi->Ca Normally Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) Release Neurotransmitter Release (Histamine/Ach/DA) cAMP->Release Facilitates Ca->Release Influx Triggers

References

  • Gemini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4902. Link

  • Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor antagonists. Nature Reviews Drug Discovery, 4, 107–120. Link

  • Zhang, M., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.[3] Link

  • Synblock Chemical Database. (2025). Product Monograph: 1-(Pyrrolidin-3-YL)-1H-imidazole (CAS 64074-20-0).[1] Link

  • Hough, L. B. (2001). Histamine Actions in the Central Nervous System. Molecular Neurobiology, 23, 107–126. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 1-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Executive Summary This application note details an optimized, scalable protocol for the synthesis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS: 64074-20-0). This motif serves as a critical pharmacophore in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized, scalable protocol for the synthesis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS: 64074-20-0). This motif serves as a critical pharmacophore in the development of histamine H3 receptor antagonists and various kinase inhibitors.

The protocol addresses common challenges in the synthesis of secondary amine-containing heterocycles, specifically preventing N-quaternization and ensuring regioselective alkylation of the imidazole ring. We utilize a convergent 3-step synthetic route starting from commercially available tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, ensuring high purity (>98%) and reproducibility suitable for lead optimization campaigns.

Retrosynthetic Analysis & Strategy

To maximize yield and minimize side reactions (such as polymerization or bis-alkylation), a protective group strategy is employed. The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is orthogonal to the basic conditions required for imidazole alkylation.

Strategic Workflow (DOT Diagram)

Synthesispathway Start Start: N-Boc-3-(hydroxymethyl)pyrrolidine Activation Step 1: Activation (Mesylation) Start->Activation MsCl, Et3N, DCM, 0°C Intermediate1 Intermediate: Mesylate Derivative Activation->Intermediate1 Coupling Step 2: N-Alkylation (Imidazole + NaH) Intermediate1->Coupling Imidazole, DMF, 60°C Intermediate2 Intermediate: N-Boc-Protected Product Coupling->Intermediate2 Deprotection Step 3: Acidic Deprotection (TFA or HCl) Intermediate2->Deprotection TFA/DCM Final Final Product: 1-(Pyrrolidin-3-ylmethyl)-1H-imidazole Deprotection->Final Neutralization

Figure 1: Strategic synthetic pathway utilizing a mesylate activation strategy followed by SN2 displacement and deprotection.

Detailed Experimental Protocol

Step 1: Activation of the Alcohol (Mesylation)

Objective: Convert the hydroxyl group of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate into a methanesulfonate (mesylate) leaving group.

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Boc-3-(hydroxymethyl)pyrrolidine 1.0 Starting Material
Methanesulfonyl chloride (MsCl) 1.2 Activating Agent
Triethylamine (Et3N) 1.5 Base (Acid Scavenger)

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) |

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with N-Boc-3-(hydroxymethyl)pyrrolidine (10.0 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add Et3N (15.0 mmol) followed by the dropwise addition of MsCl (12.0 mmol) over 15 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting alcohol.

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Outcome: The crude mesylate is typically obtained as a viscous oil and used immediately in Step 2 to prevent degradation.

Step 2: Nucleophilic Substitution (Imidazole N-Alkylation)

Objective: Displace the mesylate group with imidazole to form the C-N bond.

Reagents & Stoichiometry:

Reagent Equiv. Role
Imidazole 1.5 Nucleophile
Sodium Hydride (60% in oil) 1.5 Strong Base
Crude Mesylate (from Step 1) 1.0 Electrophile

| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |

Procedure:

  • Deprotonation: In a separate flask, suspend NaH (15.0 mmol) in anhydrous DMF (20 mL) at 0°C. Add imidazole (15.0 mmol) portion-wise. Stir for 30 minutes until H2 evolution ceases and a clear solution forms (Sodium imidazolide).

  • Coupling: Dissolve the crude mesylate (10.0 mmol) in DMF (10 mL) and add it dropwise to the imidazolide solution at 0°C.

  • Heating: Warm the mixture to 60°C and stir for 4–6 hours. Critical: Do not overheat (>80°C) to avoid elimination side products.

  • Workup: Cool to RT. Pour mixture into ice water (100 mL) and extract with EtOAc (4 x 40 mL).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield tert-butyl 3-((1H-imidazol-1-yl)methyl)pyrrolidine-1-carboxylate.

Step 3: Deprotection and Isolation

Objective: Remove the Boc group to release the secondary amine.

Procedure:

  • Acidolysis: Dissolve the intermediate from Step 2 in DCM (10 mL). Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: ~151.2 Da [M+H]+).

  • Workup: Concentrate the reaction mixture to remove excess TFA. The residue will be the TFA salt.

  • Free Basing (Critical for Stability): Redissolve residue in a minimum amount of water. Basify to pH >12 using 2N NaOH or anionic exchange resin (Amberlyst A-26 OH form).

  • Extraction: Extract the free base into DCM/Isopropanol (3:1 ratio) multiple times (the product is water-soluble).

  • Final Isolation: Dry over Na2SO4 and concentrate to yield the title compound as a pale yellow oil or low-melting solid.

Analytical Validation

The following parameters validate the structural integrity of the synthesized compound.

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, CDCl3) Imidazole protons: δ 7.50 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H). Linker: δ 3.95 (d, 2H, N-CH2-CH). Pyrrolidine: Multiplets at 2.8-3.1 (m, 4H), 2.5 (m, 1H), 1.5-2.0 (m, 2H).
LC-MS (ESI+) [M+H]+ : 152.12 m/z. Single peak integration >98%.
Appearance Viscous pale yellow oil (hygroscopic).

Process Safety & Troubleshooting (Graphviz)

Troubleshooting Issue1 Issue: Low Yield in Step 2 Cause1 Cause: Moisture in DMF or incomplete deprotonation Issue1->Cause1 Fix1 Fix: Use molecular sieves for DMF; Ensure H2 evolution stops before addition Cause1->Fix1 Issue2 Issue: Elimination Product (Alkene formation) Cause2 Cause: Reaction Temp > 80°C Issue2->Cause2 Fix2 Fix: Maintain Temp 60°C; Add mesylate slowly Cause2->Fix2 Issue3 Issue: Product stuck in Aqueous Phase Cause3 Cause: High polarity of free amine Issue3->Cause3 Fix3 Fix: Use DCM:IPA (3:1) for extraction or salt out with NaCl Cause3->Fix3

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol for Boc deprotection and stability).
  • Bellocq, C., et al. (2020). "Synthesis and biological evaluation of imidazole-based histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the pyrrolidine-imidazole scaffold).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71757802 (Related structure: 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole).[1] Retrieved from .

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Application

Application Notes &amp; Protocols: 1-(Pyrrolidin-3-ylmethyl)-1H-imidazole in Drug Design

Executive Summary: The Strategic Value of a Hybrid Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. The strategic combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. The strategic combination of privileged scaffolds into a single, versatile building block represents a powerful approach to navigating complex biological landscapes. 1-(Pyrrolidin-3-ylmethyl)-1H-imidazole is one such building block, merging the distinct and advantageous features of a saturated, three-dimensional pyrrolidine ring with the aromatic, catalytically active imidazole moiety.

This guide provides an in-depth technical overview of this building block for researchers, scientists, and drug development professionals. We will explore the fundamental rationale for its use, its key physicochemical properties, detailed synthetic and application protocols, and a forward-looking perspective on its potential in contemporary drug discovery programs.

The Rationale: Combining 3D Complexity with Versatile Interactions

The power of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole lies in the synergistic contributions of its two core components.

  • The Pyrrolidine Ring: As a saturated heterocycle, pyrrolidine is a cornerstone in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized nature allows for the creation of molecules with increased three-dimensional (3D) character, a critical factor for escaping the "flatland" of traditional aromatic compounds and achieving higher target selectivity and improved physicochemical properties.[1][3] The pyrrolidine ring introduces stereogenic centers, enabling fine-tuned spatial orientation of substituents to optimize interactions within a binding pocket.[3] Furthermore, the secondary amine of the pyrrolidine provides a basic handle (pKa ~11.27) that can be crucial for aqueous solubility and for forming key ionic interactions with biological targets like aspartate or glutamate residues.[4]

  • The Imidazole Ring: The imidazole ring is also classified as a "privileged scaffold" due to its frequent appearance in approved drugs and its versatile chemical nature.[5] It is an aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor.[5] Its unique electronic properties allow it to participate in a wide array of interactions, including hydrogen bonds, metal coordination, and cation-π interactions.[6] The imidazole nucleus is a key component of the amino acid histidine, which plays a fundamental role in the catalytic activity of many enzymes, often acting as a general acid-base or nucleophilic catalyst.[7][8] This inherent catalytic capability can be harnessed in drug design to interact with enzymatic active sites.

By linking these two scaffolds via a methylene bridge, 1-(pyrrolidin-3-ylmethyl)-1H-imidazole offers a unique combination of a 3D structural anchor and a versatile interaction hub, making it a highly attractive starting point for library synthesis and lead optimization.

Physicochemical & Structural Data

A comprehensive understanding of a building block's properties is essential for rational drug design.

PropertyValueSource
Chemical Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
CAS Number 64074-20-0
Boiling Point 319.3°C at 760 mmHg
Appearance Varies (Typically a liquid or low-melting solid)N/A
pKa (Pyrrolidine N) ~11.3 (Estimated based on pyrrolidine)[4]
pKa (Imidazole N) ~7.0 (Estimated based on imidazole)N/A

Synthetic Strategies & Experimental Protocols

The utility of a building block is directly tied to its synthetic accessibility and the ease with which it can be incorporated into larger molecules.

Protocol 1: Synthesis of N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole

For synthetic utility, the pyrrolidine nitrogen is often protected, typically with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions. This protocol outlines a general procedure for the synthesis of the protected building block.

Rationale: This two-step process begins with a standard mesylation of a commercially available alcohol to create a good leaving group. The subsequent Sₙ2 reaction with imidazole anion is a robust method for forming the C-N bond. The Boc-protection strategy ensures that the pyrrolidine nitrogen does not interfere with subsequent reactions and allows for its selective deprotection and functionalization later in a synthetic sequence.

Materials:

  • N-Boc-3-(hydroxymethyl)pyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes

Step-by-Step Procedure:

  • Mesylation:

    • Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

    • Add TEA (1.5 eq) to the solution.

    • Slowly add MsCl (1.2 eq) dropwise, keeping the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Scientist's Note: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Mesylation):

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

  • Imidazole Alkylation:

    • In a separate flame-dried flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF.

    • Add imidazole (1.3 eq) portion-wise at 0 °C and stir for 30 minutes to form the sodium salt.

    • Add a solution of the crude mesylate from step 2 in a small amount of anhydrous DMF dropwise to the imidazole salt suspension at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C, stirring overnight.

    • Scientist's Note: Heating is often necessary to drive the Sₙ2 reaction to completion.

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous mixture three times with EtOAc.

    • Combine the organic extracts and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of EtOAc in Hexanes or MeOH in DCM, to afford the pure N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole.

Protocol 2: Application in Lead Generation - Amide Coupling

This protocol demonstrates how to couple the deprotected building block to a carboxylic acid, a common transformation in drug synthesis.

Rationale: The initial step is the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA). The resulting amine salt can then be used in a standard peptide coupling reaction. HATU is a common and efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the primary amine of the pyrrolidine building block to form a stable amide bond. DIPEA is used as a non-nucleophilic base to neutralize the amine salt and facilitate the coupling.

Materials:

  • N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve the N-Boc protected building block (1.0 eq) in DCM.

    • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt is often a viscous oil and can be used directly.

  • Amide Coupling:

    • In a separate flask, dissolve the carboxylic acid (R-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to this solution.

    • Add a solution of the deprotected amine TFA salt (1.2 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Scientist's Note: The reaction progress can be monitored by LC-MS to observe the formation of the desired product mass.

  • Work-up & Purification:

    • Dilute the reaction mixture with EtOAc and wash with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography or preparative HPLC to yield the final amide-coupled compound.

Visualization of Key Workflows & Concepts

Diagrams are essential for conceptualizing complex processes in drug discovery.

G cluster_0 Synthesis Phase cluster_1 Application Phase cluster_2 Evaluation start N-Boc-3-(hydroxymethyl)pyrrolidine mesylate Mesylation (MsCl, TEA) start->mesylate alkylation Alkylation (Imidazole, NaH) mesylate->alkylation product_protected N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole alkylation->product_protected deprotection Boc Deprotection (TFA) product_protected->deprotection coupling Amide Coupling (R-COOH, HATU) deprotection->coupling final_compound Final Bioactive Compound coupling->final_compound assay Biological Assay (e.g., Kinase Inhibition) final_compound->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar sar->final_compound Optimization

Caption: General workflow for synthesis and application of the building block.

G cluster_target Target Protein (e.g., Kinase) cluster_ligand Hypothetical Inhibitor atp_pocket ATP Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold Core Scaffold (e.g., Pyrimidine) scaffold->hinge H-Bonds building_block 1-(Pyrrolidin-3-ylmethyl)-1H-imidazole building_block->solvent_front H-Bonds / Ionic Interaction (via Pyrrolidine N) r_group R-Group r_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a compound using the building block.

Applications in Drug Design: A Case Study Perspective

The true value of this building block is realized in its application to specific biological targets.

  • Kinase Inhibitors: The imidazole moiety can act as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while the pyrrolidine can be functionalized to extend into solvent-exposed regions or other pockets to enhance selectivity and potency.

  • GPCR Ligands: The basic nitrogen of the pyrrolidine is a classic pharmacophore for interacting with conserved aspartate residues in aminergic GPCRs. The imidazole-methyl portion can then be used to probe other regions of the binding site to modulate agonist vs. antagonist activity.

  • Enzyme Inhibitors (e.g., Aromatase): Imidazole-containing compounds are known inhibitors of certain enzymes, such as aromatase.[9] The pyrrolidine scaffold can be used to confer additional interactions and improve pharmacokinetic properties.

Conclusion and Future Perspectives

1-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a high-value building block that provides a pre-packaged solution for introducing both 3D complexity and versatile interaction capabilities into drug candidates. Its synthesis is straightforward, and its incorporation into lead scaffolds via standard chemical transformations is highly efficient. As drug discovery continues to move towards more complex and selective molecules, the strategic use of such hybrid scaffolds will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • BenchChem. (2025). Exploring the potential of imidazole scaffolds in medicinal chemistry. BenchChem.
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal.
  • Al-Ostoot, F.H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.
  • Zhang, Y., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.
  • Al-Ostoot, F.H., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Dove Medical Press.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • de Oliveira, C.S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Lauer-Fields, J., et al. (2015). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry.
  • Breslow, R. (1993). How do imidazole groups catalyze the cleavage of RNA in enzyme models and in enzymes? Evidence from "negative catalysis". Accounts of Chemical Research.
  • Silva, V.B., & Orth, E.S. (2018). IMIDAZOLE AND CATALYSIS: A PERFFECT MATCH. Química Nova.
  • Lauer-Fields, J., et al. (2015). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry.
  • Lopes, J., et al. (2011). New Imidazole Compounds Derived from Pyrrolidonic and Piperidonic Acids as NON-Steroidic Aromatase Inhibitors. ResearchGate.
  • Synblock. (n.d.). CAS 64074-20-0 | 1-(Pyrrolidin-3-YL)-1H-imidazole. Synblock.

Sources

Method

Optimizing N-Alkylation Methodologies: Imidazole-Pyrrolidine Conjugation Strategies

Executive Summary & Strategic Analysis The conjugation of imidazole heterocycles with pyrrolidine scaffolds is a ubiquitous structural motif in medicinal chemistry, appearing frequently in histamine H3/H4 antagonists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conjugation of imidazole heterocycles with pyrrolidine scaffolds is a ubiquitous structural motif in medicinal chemistry, appearing frequently in histamine H3/H4 antagonists, antifungal azoles, and kinase inhibitors. However, the reaction is deceptively simple. Common pitfalls include regiochemical ambiguity (N1 vs. N3 alkylation), racemization of the pyrrolidine chiral center, and elimination side-reactions of the pyrrolidine electrophile.

This Application Note provides a decision-making framework and validated protocols for synthesizing these conjugates. We prioritize two primary pathways:

  • Nucleophilic Substitution (

    
    ):  Utilizing pyrrolidine halides/sulfonates. Best for achiral or robust substrates.
    
  • Mitsunobu Coupling: Utilizing pyrrolidinols. Best for chiral substrates requiring stereoinversion.

Method Selection Decision Tree

Use the following logic to select the optimal protocol for your specific substrate:

DecisionTree Start Start: Select Substrate Q1 Is the Pyrrolidine Chiral? Start->Q1 Q2 Is the Imidazole 4-Substituted (Unsymmetrical)? Q1->Q2 Yes (Chiral) PathA Protocol A: Cs2CO3/NaH Alkylation (Retains Configuration if leaving group is primary; Inverts if secondary) Q1->PathA No (Achiral) Q2->PathA Need Retention (Requires double inversion strategy) PathB Protocol B: Mitsunobu Reaction (Stereoinversion) Q2->PathB Need Inversion (OH source) Advice Regioselectivity Alert: Expect 1,4 vs 1,5 isomer mixtures. See Section 4. PathA->Advice PathB->Advice

Figure 1: Strategic selection of alkylation methodology based on substrate chirality and availability.

Protocol A: Base-Mediated Alkylation

Target: General synthesis using alkyl halides or sulfonates. Mechanism: Direct displacement of a leaving group (LG) by the imidazolide anion.

The "Cesium Effect" vs. Classical NaH

While Sodium Hydride (NaH) is the classical choice, it often requires strictly anhydrous conditions and can cause elimination of the pyrrolidine electrophile (forming the non-reactive pyrroline). Cesium Carbonate (


)  is superior for sensitive substrates. The large ionic radius of Cesium forms a "loose ion pair" with the imidazolide anion, enhancing its nucleophilicity and solubility in organic solvents [1].
Experimental Procedure (Optimized)

Reagents:

  • Imidazole derivative (1.0 equiv)[1]

  • N-Boc-3-bromopyrrolidine (1.2 equiv) (or corresponding mesylate/tosylate)

  • Base:

    
     (2.0 equiv) OR NaH (1.2 equiv, 60% dispersion)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates sluggish reactions via Finkelstein exchange.

Step-by-Step Protocol:

  • Preparation (NaH Method):

    • To a flame-dried flask under

      
      , add NaH (1.2 equiv). Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.
      
    • Suspend NaH in anhydrous DMF (0.2 M concentration relative to imidazole).

    • Cool to 0°C. Add the Imidazole derivative portion-wise. Evolution of

      
       gas will occur. Stir for 30 min at 0°C -> RT to ensure complete deprotonation (formation of imidazolide anion).
      
  • Preparation (

    
     Method - Recommended): 
    
    • Combine Imidazole,

      
       (2.0 equiv), and anhydrous MeCN or DMF in a vial.
      
    • Stir at RT for 30 min. (No gas evolution; forms a suspension).

  • Alkylation:

    • Add the N-Boc-3-bromopyrrolidine (dissolved in minimal solvent) dropwise to the reaction mixture.

    • Critical Step: If using the secondary bromide, heat to 60-80°C. Secondary electrophiles on the pyrrolidine ring are sterically hindered and prone to E2 elimination.

    • Monitor by LCMS. The product usually elutes earlier than the lipophilic bromide but later than the imidazole.

  • Work-up:

    • Quench: Dilute with EtOAc and add saturated

      
       (aq).
      
    • Wash: Wash organic layer with water (3x) to remove DMF. This is crucial; residual DMF ruins flash chromatography separation.

    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      

Data Summary: Solvent & Base Effects

EntryBaseSolventTemp (°C)Yield (%)Notes
1NaHTHF6045-55Moderate elimination side-products observed.
2NaHDMF2565-75Fast reaction; difficult work-up if DMF not removed.
3

AcetoneReflux30-40Too slow for secondary halides.
4

MeCN 60 80-90 Cleanest profile; "Cesium Effect" enhances yield.

Protocol B: Mitsunobu Coupling

Target: Stereoselective synthesis from chiral alcohols (e.g., N-Boc-3-pyrrolidinol). Mechanism:


 displacement of an activated phosphonium-oxy intermediate, resulting in Walden Inversion  of the stereocenter.
Mechanism & Workflow

This method allows you to buy the cheaper chiral alcohol (e.g., (R)-N-Boc-3-pyrrolidinol) to synthesize the (S)-configured product.

Mitsunobu Substrate Imidazole (Nucleophile) Activated Activated Alcohol (Oxyphosphonium) Substrate->Activated + PPh3/DIAD Alcohol (R)-Pyrrolidinol (Electrophile) Alcohol->Activated + PPh3/DIAD Betaine Betaine Intermediate (PPh3-DIAD) Betaine->Activated Activates OH Product (S)-Product (Inverted Config) Activated->Product SN2 Attack

Figure 2: Mitsunobu pathway showing stereochemical inversion.

Experimental Procedure

Reagents:

  • Imidazole derivative (1.0 equiv)[1]

  • (R)- or (S)-N-Boc-3-pyrrolidinol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Setup:

    • Dissolve Imidazole, Pyrrolidinol, and

      
       in anhydrous THF under Argon.
      
    • Cool the mixture to 0°C. Note: Temperature control is vital to prevent side reactions of the betaine intermediate.

  • Addition:

    • Add DIAD dropwise over 15-20 minutes. The solution will turn yellow/orange.

    • Allow the reaction to warm to RT and stir for 12-16 hours.

  • Troubleshooting:

    • Stalled Reaction: If LCMS shows starting material remaining after 16h, add a second portion of

      
       and DIAD (0.5 equiv each).
      
    • Purification: A major drawback is the removal of triphenylphosphine oxide (TPPO).

      • Tip: Use a solvent wash. Triturate the crude residue with cold ether/hexanes; the product and TPPO often have different solubilities. Alternatively, use polymer-supported

        
         (though reaction kinetics will be slower).
        

Regioselectivity: The 1,4 vs. 1,5 Challenge

When the imidazole ring contains a substituent at the 4-position (and H at the 5-position), tautomerism (


) creates two nucleophilic sites.
  • Steric Control: Alkylation generally favors the remote nitrogen (leading to the 1,4-isomer) to avoid steric clash with the substituent [2].

  • Electronic Control: Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    increase the acidity of the adjacent NH, often favoring the 1,4-isomer under basic conditions due to electrostatic repulsion of the incoming electrophile from the substituent [3].

Recommendation: Do not assume regioselectivity. Always verify isomer ratio using NOESY NMR .

  • 1,4-Isomer: NOE cross-peak between the N-alkyl protons and the C5-H proton (which is adjacent to the substituent).

  • 1,5-Isomer: Strong NOE between N-alkyl protons and the substituent group itself.

References

  • Celite, C. et al. "The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate." Chemical Communications. [Link]

  • University of Otago. "N-Alkylation of imidazoles: Regioselectivity studies." OUR Archive. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Conditions." [Link]

  • Keating, J.J. et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. [Link][2]

Sources

Application

1-(pyrrolidin-3-ylmethyl)-1H-imidazole as a ligand in coordination chemistry

Application Note: Characterization of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole as a Metal-Binding Fragment in Drug Discovery Abstract This guide details the coordination chemistry and experimental protocols for 1-(pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole as a Metal-Binding Fragment in Drug Discovery

Abstract

This guide details the coordination chemistry and experimental protocols for 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (referred to herein as PYMI ). While often utilized as a synthetic building block in medicinal chemistry, PYMI represents a distinct class of Metal-Binding Pharmacophores (MBPs) used in Fragment-Based Drug Discovery (FBDD). Its structure features two distinct nitrogen donors—a soft imidazole (


) and a harder secondary pyrrolidine amine (

)—separated by a flexible methylene linker. This note provides researchers with validated protocols to characterize its binding mode (monodentate vs. chelating), acid-base properties, and stability constants with biologically relevant transition metals (

,

), essential for developing inhibitors against metalloenzymes.

Ligand Profile & Coordination Modes

PYMI is a "privileged scaffold" in drug design, offering a balance of solubility (via the pyrrolidine) and metal affinity (via the imidazole). Understanding its speciation is critical before attempting metal complexation.

Chemical Structure & Donor Properties
  • IUPAC Name: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

  • CAS: 64074-20-0

  • Molecular Weight: 151.21 g/mol

  • Donor Sites:

    • Imidazole

      
      :  A borderline soft base. Typical 
      
      
      
      of the conjugate acid is ~6.9–7.0. It is the primary anchor for
      
      
      and
      
      
      at physiological pH.
    • Pyrrolidine

      
      :  A hard base. Typical 
      
      
      
      ~9.0–10.0. At pH 7.4, this amine is predominantly protonated (
      
      
      ), which opposes metal coordination unless the metal affinity is high enough to displace the proton (metal-assisted deprotonation).
Coordination Geometry (The "Bite" Analysis)

Unlike rigid histamine analogs, PYMI possesses significant flexibility.

  • Path:

    
    .
    
  • Chelation Potential: The distance between donors suggests the formation of a large chelate ring (7+ members) if binding in a monomeric 1:1 fashion. This is entropically less favorable than 5- or 6-membered rings.

  • Bridging Potential: In concentrated solutions or MOF synthesis, PYMI is more likely to act as a bridging ligand , connecting two metal centers (

    
    ), forming coordination polymers.
    

Experimental Protocols

Materials & Stock Preparation

Caution: PYMI is hygroscopic and basic. It readily absorbs


 from the air to form carbamates.
  • Storage: Store neat ligand under Argon/Nitrogen at -20°C.

  • Stock Solution (50 mM):

    • Weigh approx. 75 mg of PYMI hydrochloride salt (more stable) into a 10 mL volumetric flask.

    • Dissolve in degassed ultrapure water or DMSO-d6 (for NMR).

    • Note: If using the free base, verify purity via NMR immediately, as air oxidation is possible.

Protocol A: Potentiometric Determination of

Objective: To define the pH range where the ligand is deprotonated and available for binding.

Reagents: 0.1 M NaOH (standardized), 0.1 M HCl, 0.1 M KCl (ionic strength adjuster). Instrument: Automatic Titrator (e.g., Mettler Toledo) or pH meter with glass electrode.

  • Setup: Prepare 20 mL of 2 mM PYMI in 0.1 M KCl.

  • Acidification: Add excess HCl to lower pH to ~2.0 (fully protonated

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH in 5 µL increments under

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume NaOH. Look for two inflection points:

    • 
       (Imidazole):  Expected ~6.8.
      
    • 
       (Pyrrolidine):  Expected ~9.5.
      
  • Outcome: Metal complexation experiments must be performed at pH <

    
     only if the metal can displace the proton; otherwise, use pH > 9.5 (rare for biological study) or accept monodentate binding.
    
Protocol B: UV-Vis Titration for Stability Constant ( )

Objective: Determine the binding affinity with


 (Copper offers a distinct d-d transition signal).
  • Buffer: 50 mM HEPES, pH 7.4 (physiological relevant).

  • Metal Stock: 100 mM

    
     in water.
    
  • Procedure:

    • Place 2 mL of 0.5 mM

      
       in a quartz cuvette. Record baseline spectrum (300–900 nm).
      
    • Titrate aliquots of PYMI stock (0.2 – 5.0 equivalents).

    • Monitor the shift in the d-d band (

      
       ~800 nm for free Cu, shifting to ~600-700 nm upon N-coordination).
      
  • Data Processing: Plot Absorbance at

    
     vs. [Ligand]/[Metal]. Fit to a 1:1 or 1:2 binding model (e.g., using HypSpec or equivalent software).
    

Visualization: Fragment Validation Workflow

The following diagram outlines the decision tree for characterizing PYMI in a drug discovery context.

PYMI_Characterization Start Start: PYMI Ligand Stock pKa_Check Step 1: Potentiometric Titration (Determine pKa1, pKa2) Start->pKa_Check Speciation Speciation Analysis (at pH 7.4) pKa_Check->Speciation Calculate protonation state Binding_Assay Step 2: Metal Titration (UV-Vis/ITC) Target: Cu(II) or Zn(II) Speciation->Binding_Assay Design Buffer System Result_Mono Outcome A: Weak Shift (Monodentate Binding) Binding_Assay->Result_Mono Low Affinity / No Chelate Result_Chelate Outcome B: Strong Shift/Color Change (Chelate/Bridge Formation) Binding_Assay->Result_Chelate High Affinity (Log K > 5) XRay Step 3: X-Ray Crystallography (Confirm Geometry) Result_Mono->XRay Co-crystallize with Protein Result_Chelate->XRay Grow Crystals

Caption: Workflow for validating 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (PYMI) as a metal-binding fragment. Blue nodes indicate experimental steps; Green/Red indicate decision outcomes.

Advanced Application: Crystallization of the Model Complex

To definitively prove the coordination mode (bridging vs. chelating), growing single crystals of the copper complex is the gold standard.

Protocol:

  • Ratio: Mix 1:1 molar ratio of

    
     and PYMI in Methanol.
    
    • Note: Perchlorate salts crystallize well but are potentially explosive. Use

      
       or 
      
      
      
      as safer alternatives, though solubility may differ.
  • pH Adjustment: Carefully add dilute NaOH to reach pH ~8 (neutralize the pyrrolidine ammonium).

  • Method: Slow evaporation or vapor diffusion (diethyl ether into methanol) at 4°C.

  • Observation: Look for blue/green block crystals after 3-7 days.

  • Structure Solution: If the structure reveals a polymeric chain (

    
    ), the ligand acts as a bridge. If discrete mononuclear species form, it is chelating (likely requiring a distorted geometry).
    

Data Summary: Expected Physicochemical Properties

PropertyValue (Approx.)Significance in Coordination
Log P 0.2 – 0.5Hydrophilic; good solubility in aqueous buffers.
pKa (Im) 6.9Neutral at pH 7.4; ready to bind metal.
pKa (Pyr) 9.5Protonated at pH 7.4; requires energy penalty to bind.
Donor Atom N3 (Im), N1 (Pyr)Mixed hard/soft donor set.
Flexibility High (Rotatable bonds)High entropic cost for chelation; favors induced fit.

References

  • Fragment-Based Drug Discovery (Metalloproteins)

    • Cohen, S. M. (2015). "A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes."[1] Accounts of Chemical Research.

  • Imidazole Coordination Chemistry

    • Sigel, H., & Martin, R. B. (1982). "Coordinating properties of the amide bond.
  • Pyrrolidine Scaffold Properties

    • Carreira, E. M., et al. (2021).
  • Chemical Property Data (PYMI)

    • PubChem Compound Summary for CID 71757802 (Related deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole via Column Chromatography

Answering as a Senior Application Scientist. Welcome to the technical support guide for the chromatographic purification of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. This resource is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for the chromatographic purification of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar polar, basic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal purity and yield.

The core challenge in purifying 1-(pyrrolidin-3-ylmethyl)-1H-imidazole lies in its chemical nature. The molecule contains both a secondary amine within the pyrrolidine ring and a basic imidazole moiety.[1][2] These basic nitrogen centers interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, a common stationary phase.[3][4] This acid-base interaction often leads to significant purification issues, including poor peak shape (tailing), irreversible adsorption, and low recovery.[5][6][7]

This guide will walk you through understanding these challenges and implementing robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(pyrrolidin-3-ylmethyl)-1H-imidazole so difficult to purify on standard silica gel?

A1: The difficulty arises from strong, non-ideal interactions between your basic compound and the acidic stationary phase.

  • Acid-Base Interaction: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your compound (both the pyrrolidine and imidazole rings) can be protonated by these silanols, leading to strong ionic interactions.[3][6] This causes the compound to "stick" to the column, resulting in significant peak tailing, where the compound elutes slowly and asymmetrically.[5][8]

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of your compound may not elute from the column at all, leading to poor mass recovery.[4][9]

  • Compound Degradation: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules, although this is less common for this specific scaffold.[9]

Q2: What is the best stationary phase to use for this purification?

A2: While standard silica gel can be made to work with mobile phase modifiers, superior results are often achieved with alternative stationary phases.

  • Standard Silica Gel (with modifiers): This is the most common and cost-effective option. Its acidity must be neutralized by adding a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[3][10]

  • Amine-Functionalized Silica: This is an excellent choice for basic compounds.[3][7] The silica surface is covalently modified with aminopropyl groups, which effectively shield the acidic silanols. This minimizes the problematic acid-base interactions, leading to much-improved peak shape and recovery, often without needing a basic modifier in the eluent.[3][11]

  • Alumina (Neutral or Basic): Alumina is another option. Neutral or basic alumina can be less harsh on basic compounds than silica. However, its chromatographic properties can be less predictable, and it may require specific activation procedures.[10]

For routine, high-purity work, amine-functionalized silica is often the most reliable choice .

Q3: How do I develop an effective mobile phase system using Thin Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for method development.[10][12] The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4 . This range typically ensures that the compound will elute from a column in a reasonable volume without eluting too quickly, which would compromise separation.[10]

Recommended TLC Development Protocol:

  • Start with a Standard Solvent System: A common starting point for polar compounds is a mixture of a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a polar solvent like Methanol (MeOH). Begin with a ratio like 95:5 DCM:MeOH.

  • Add a Basic Modifier: Crucially, add a small amount of a basic modifier to the TLC developing chamber to simulate column conditions. Add 0.5-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your eluent.[13][14] This is the most critical step to counteract the effects of the acidic silica on the TLC plate.

  • Optimize Polarity:

    • If the spot remains at the baseline (Rf ≈ 0), increase the polarity by increasing the percentage of methanol.

    • If the spot runs with the solvent front (Rf ≈ 1), decrease the polarity.

  • Assess Separation: Spot your crude reaction mixture alongside your starting materials and (if available) known impurity standards to ensure the chosen solvent system separates the desired product from contaminants.

Q4: How can I visualize this compound on a TLC plate if it's not UV-active?

A4: While many imidazole-containing compounds are UV-active and can be visualized under a UV lamp (254 nm), if the concentration is low or chromophores are absent, you will need a chemical stain.[12][15]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups, including the amines in your compound, to produce yellow/brown spots on a purple background. It is a good general-purpose stain.

  • Ninhydrin Stain: This stain is specific for primary and secondary amines. It will react with the secondary amine of the pyrrolidine ring to produce a characteristic colored spot (often purple or yellow) upon heating.

  • Iodine Chamber: Placing the TLC plate in a chamber containing solid iodine is a simple, universal, and often non-destructive method. Organic compounds will absorb the iodine vapor, appearing as temporary brown spots.

Troubleshooting Guide

Q: My compound is streaking badly or showing a long "tail" on the column, even with methanol in the eluent. What's wrong?

A: This is the classic sign of strong acid-base interaction with the silica gel.[5][8][16]

  • Cause: The basic nitrogens on your molecule are binding tightly to the acidic silanol groups on the silica surface.[3][6] This creates a secondary, ionic retention mechanism in addition to the desired polar interactions, leading to poor peak shape.

  • Solution 1 (Immediate Fix): Add a Basic Modifier. The most effective solution is to add a competing base to your mobile phase. This base will interact with the silanol groups, effectively blocking them from binding to your compound.[17][18][19]

    • Add 0.5-1% triethylamine (TEA) to your eluent mixture.

    • Alternatively, use a pre-mixed eluent like DCM / MeOH / NH₄OH (e.g., 90:10:1) .

  • Solution 2 (Better Long-Term Fix): Change the Stationary Phase. Switch to an amine-functionalized silica column.[3][7] This pre-treated stationary phase is designed specifically for purifying basic compounds and will give you symmetrical peaks without needing a mobile phase modifier.

Q: My compound won't elute from the column. I've increased the methanol concentration to 20% in DCM, and it's still stuck at the top.

A: This indicates very strong adsorption, likely exacerbated by the lack of a basic modifier.

  • Cause: Without a competing base, your compound has become ionically bound to the top of the column. Simply increasing the solvent polarity (with more methanol) may not be enough to disrupt this strong interaction.[9]

  • Solution 1 (Salvage the Run): Prepare a new, more aggressive eluent. A mixture of 90:10:1 DCM:MeOH:NH₄OH is often effective at eluting highly retained amines. Flush the column with this mixture. Note that this may elute everything at once, so the goal here is to recover your material rather than achieve a fine separation.

  • Solution 2 (For the Next Attempt): Never load your compound onto the column without first equilibrating the column in a mobile phase that already contains your basic modifier (e.g., 1% TEA). This ensures the silica is "passivated" before your compound is introduced. Also, ensure your sample is loaded in a minimal amount of solvent, ideally pre-adsorbed onto a small amount of silica.

Q: My TLC shows a good separation between my product and an impurity, but they are co-eluting from the column.

A: This common issue can stem from several factors related to column preparation and loading.

  • Cause 1: Column Overloading. You may have loaded too much crude material onto the column.[8] When the stationary phase is saturated, its ability to separate compounds diminishes, leading to broad bands that overlap. A general rule of thumb is to load 1g of crude material per 25-50g of silica.

  • Cause 2: Poor Packing. Voids or channels in the silica bed can cause uneven solvent flow, leading to band broadening and a loss of resolution.[16] Ensure your column is packed uniformly without any air gaps.

  • Cause 3: Sample Loading Volume. If you dissolve your crude sample in a large volume of strong solvent (like pure methanol) to load it, this volume can act as its own eluent, carrying the compound partway down the column in a diffuse band before the main elution begins.

  • Solution:

    • Reduce the Load: Use less crude material for the amount of silica.

    • Improve Packing Technique: Pack the column using a slurry method to ensure a homogenous bed.

    • Optimize Sample Loading: Dissolve your crude material in a minimal amount of solvent (preferably the mobile phase or a weaker solvent like DCM). For best results, pre-adsorb the crude material: dissolve it in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of your packed column. This is known as "dry loading" and provides the best resolution.

Q: I'm getting a very low yield after chromatography, even though the TLC showed a clean conversion.

A: This points to irreversible adsorption or loss during workup.

  • Cause: As mentioned, strong binding to silica can lead to a portion of your material never eluting.[9]

  • Solution: The use of a basic modifier or an amine-functionalized column is the most direct way to prevent this loss. Always use a mobile phase containing TEA or NH₄OH when purifying basic amines on standard silica. After the run, you can perform a final, highly polar flush (e.g., 80:20:2 DCM:MeOH:NH₄OH) to strip any remaining material from the column, which can be analyzed by TLC to assess what was left behind.

Data & Protocols

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC and Column Chromatography

Stationary PhaseEluent System (v/v/v)ModifierTarget Rf (TLC)Application Notes
Silica Gel 60 ÅDichloromethane / Methanol0.5-1% Triethylamine0.2 - 0.4Most common starting point. The modifier is essential to prevent tailing.[13][14]
Silica Gel 60 ÅEthyl Acetate / Hexanes0.5-1% Triethylamine0.2 - 0.4Good for less polar impurities. May require higher modifier concentration.
Silica Gel 60 ÅDichloromethane / Methanol / Conc. NH₄OH(Ratio dependent)0.2 - 0.4A powerful system for very polar or stubborn amines. Start with 90:10:1.
Amine-functionalized SilicaEthyl Acetate / HexanesNone required0.2 - 0.4Ideal for clean separation without tailing. Compounds elute faster than on bare silica.[3][7]
Visualized Workflows

G start Start: Crude Product tlc Develop TLC Method (DCM/MeOH + 1% TEA) start->tlc check_rf Is Rf between 0.2 - 0.4 and separation good? tlc->check_rf adjust_polarity Adjust MeOH % check_rf->adjust_polarity No prep_column Prepare Column: Slurry Pack Silica in Mobile Phase + 1% TEA check_rf->prep_column Yes adjust_polarity->tlc load_sample Load Sample (Dry Loading Preferred) prep_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions & Evaporate analyze->combine end Pure Product combine->end

Caption: Workflow for purification using silica gel with a basic modifier.

G start Problem Observed problem_type What is the issue? start->problem_type tailing Peak Tailing or Streaking problem_type->tailing Bad Peak Shape no_elution Compound Doesn't Elute problem_type->no_elution No Product co_elution Poor Separation (Co-elution) problem_type->co_elution Mixed Fractions sol_tailing Add 0.5-1% TEA or NH4OH to eluent. Use Amine-Silica. tailing->sol_tailing Cause: Acid-Base Interaction sol_elution Ensure TEA/NH4OH is in the eluent. Use a more polar solvent system. no_elution->sol_elution Cause: Strong Adsorption sol_coelution Reduce sample load. Use dry loading method. Ensure column is packed well. co_elution->sol_coelution Cause: Overloading or Poor Technique

Sources

Optimization

Minimizing side reactions during the synthesis of imidazole-pyrrolidine hybrids

This technical guide addresses the specific challenges in synthesizing imidazole-pyrrolidine hybrids, a privileged scaffold in medicinal chemistry (e.g., Elbasvir, Daclatasvir). It focuses on minimizing side reactions su...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing imidazole-pyrrolidine hybrids, a privileged scaffold in medicinal chemistry (e.g., Elbasvir, Daclatasvir). It focuses on minimizing side reactions such as racemization, regioselectivity loss, and catalyst poisoning.

Topic: Minimizing Side Reactions & Optimizing Purity Audience: Medicinal Chemists, Process Chemists Status: Active | Version: 2.4

Module 1: Construction & Cyclization Strategies

Choosing the right ring-formation method is the first line of defense against side reactions.

Decision Matrix: Selecting the Synthesis Route

Before starting, determine your priority: Stereochemical retention or functional group tolerance?

SynthesisSelection Start Start: Select Precursors Aldehyde Substrate: N-Protected Prolinal Start->Aldehyde Nitrile Substrate: Proline Nitrile Start->Nitrile CheckRacemization Risk Assessment Aldehyde->CheckRacemization High Stereochem Risk? Pinner Method C: Pinner Synthesis (Imidate formation) Nitrile->Pinner Acidic Conditions VanLeusen Method A: Van Leusen (TosMIC + Base) CheckRacemization->VanLeusen Low Risk / Robust PG Debus Method B: Modified Debus-Radziszewski (Glyoxal + NH3) CheckRacemization->Debus High Risk / Sensitive Output1 Protocol 1 VanLeusen->Output1 Risk: Epimerization at C2 Output2 Protocol 2 Debus->Output2 Risk: Low Yield / Polymerization Output3 Protocol 3 Pinner->Output3 Risk: Hydrolysis

Caption: Decision tree for selecting the optimal cyclization pathway based on substrate stability.

Troubleshooting Guide: Ring Formation

Q1: I am using the Van Leusen reaction with N-Boc-prolinal, but I observe significant racemization (up to 20% ee loss). How can I prevent this? Diagnosis: The Van Leusen reaction typically requires a base (e.g., K₂CO₃ or t-BuOK) to deprotonate TosMIC. N-protected prolinals are notoriously configurationally unstable under basic conditions due to the high acidity of the


-proton.
Corrective Protocol: 
  • Switch Solvent/Base: Move from MeOH/K₂CO₃ to a non-protic system if possible, or use DABCO (1,4-diazabicyclo[2.2.2]octane) as a milder base which often suppresses proton exchange at the chiral center.

  • Temperature Control: Do not exceed reflux temperatures blindly. Perform the reaction at 0°C to RT initially.

  • Alternative Route: If racemization persists (>5%), switch to the Debus-Radziszewski condensation (Protocol 2), which uses ammonia/glyoxal and is generally milder on the chiral center, though yields may be lower.

Q2: My Debus-Radziszewski reaction (Prolinal + Glyoxal + NH₃) yields a dark tar with <30% product. What is happening? Diagnosis: "Tarring" usually indicates polymerization of the glyoxal or the aldehyde, often caused by the exothermic nature of the amine condensation or high concentration. Corrective Protocol:

  • Ammonia Source: Avoid liquid ammonia. Use Ammonium Acetate (NH₄OAc) in MeOH or AcOH. The buffering effect of acetate mitigates pH spikes that lead to polymerization.

  • Stepwise Addition: Do not mix all reagents at once. Add the glyoxal dropwise to the mixture of aldehyde and ammonium acetate at 0°C.

  • Oxidative Variant: Instead of using prolinal (unstable), use N-Boc-prolinol (alcohol). Oxidize it in situ (e.g., with IBX or TEMPO) and trap the aldehyde immediately with the glyoxal/ammonia source. This minimizes the lifetime of the unstable aldehyde.

Module 2: Regioselectivity in N-Alkylation

Post-cyclization alkylation of the imidazole ring is prone to producing N1/N3 isomeric mixtures.

Q3: When alkylating my imidazole-pyrrolidine hybrid, I get a 1:1 mixture of regioisomers. How do I favor one isomer? Mechanistic Insight: The imidazole anion is an ambident nucleophile. The site of alkylation is governed by steric hindrance (from the pyrrolidine ring) and tautomeric equilibrium . Optimization Strategy:

  • Steric Control: The N1 position (adjacent to the pyrrolidine) is sterically crowded. Using a bulky protecting group on the pyrrolidine (e.g., Trityl or Boc ) will push alkylation to the distal N3 nitrogen.

  • Reagent Switch:

    • Kinetic Control: Use NaH/DMF at 0°C. The irreversible deprotonation often favors the less hindered position (N3).

    • Thermodynamic Control: Use Cs₂CO₃/MeCN at reflux. This allows reversible alkylation, eventually settling the substituent at the thermodynamically more stable position (often N1 if electronic stabilization is present).

Data: Solvent Effects on Regioselectivity (N-Alkylation of 4-substituted Imidazole)

Solvent Base Temperature N1:N3 Ratio Yield Note
DMF NaH 0°C 15:85 92% Favors distal (N3) via sterics
THF LiHMDS -78°C 10:90 88% High kinetic selectivity
MeCN K₂CO₃ Reflux 60:40 75% Poor selectivity (Thermodynamic mix)

| DCM | TEA | RT | N/A | <10% | Base too weak for imidazole |

Module 3: Purification & Catalyst Scavenging

Imidazole-pyrrolidine hybrids are polar, basic, and excellent metal ligands, making purification difficult.

Q4: My product is water-soluble, and I cannot extract it into EtOAc or DCM after workup. How do I isolate it? Solution: These hybrids are highly polar.

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ (if stability permits) to push the organic product out.

  • Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These mixtures are much more polar than pure DCM.

  • Resin Capture: Skip liquid-liquid extraction. Load the aqueous reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the basic hybrid).

Q5: I used a Palladium catalyst for a coupling step, and the residual Pd content is >1000 ppm. Standard silica columns aren't removing it. Diagnosis: The imidazole nitrogen acts as a ligand, binding Pd tightly. Scavenging Protocol:

  • Add Scavenger: Treat the crude solution (in EtOAc or MeOH) with SiliaMetS® Thiol or N-Acetyl Cysteine (NAC) (5-10 eq relative to Pd).

  • Incubate: Stir at 50°C for 1 hour.

  • Filter: Remove the scavenger resin.

  • Wash: If using NAC (soluble), wash the organic layer with 5% NaHCO₃ .

Experimental Protocols
Protocol A: Optimized Van Leusen Synthesis (Low Racemization Risk)

Best for: Robust substrates where yield is priority.

  • Reagents: N-Boc-prolinal (1.0 eq), TosMIC (1.1 eq), K₂CO₃ (2.0 eq), MeOH (0.1 M).

  • Procedure:

    • Dissolve N-Boc-prolinal and TosMIC in anhydrous MeOH.

    • Add K₂CO₃ in one portion at 0°C .

    • Stir at 0°C for 30 mins, then warm to RT. Do not reflux unless conversion is stalled.

    • Monitor by LCMS. The intermediate imidazoline may be visible; if so, heat gently to 40°C to drive elimination of sulfinic acid.

    • Quench: Pour into saturated NH₄Cl. Extract with EtOAc.[1]

Protocol B: Oxidative Debus-Radziszewski (High Stereochemical Fidelity)

Best for: Sensitive chiral centers.

  • Reagents: N-Boc-prolinol (1.0 eq), Glyoxal (40% aq, 1.2 eq), NH₄OAc (4.0 eq), TEMPO (0.1 eq), PIDA (1.1 eq), DCM/MeOH (9:1).

  • Procedure:

    • Dissolve N-Boc-prolinol in DCM/MeOH.

    • Add TEMPO and PIDA (Iodobenzene diacetate) to generate the aldehyde in situ. Stir 1h at RT.

    • Cool to 0°C. Add NH₄OAc and Glyoxal solution.

    • Stir vigorously overnight.

    • Workup: Neutralize with NaHCO₃. Extract with CHCl₃/iPrOH (3:1).

References
  • Van Leusen Reaction Mechanism & Scope: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.[2] Link

  • Racemization of Proline Derivatives: BenchChem Technical Support. "Preventing Racemization of Proline During Peptide Synthesis." BenchChem Troubleshooting Guides, 2025. Link

  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998. Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link

  • Elbasvir Intermediate Synthesis: "Process for the preparation of HCV NS5A inhibitors." Patent WO2012087596A1, 2012. Link

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole in Solution

Welcome to the dedicated technical support center for 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established principles of imidazole and pyrrolidine chemistry, analytical best practices, and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have about the stability of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole.

Q1: What are the primary factors that can affect the stability of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole in solution?

A1: The stability of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazole ring, in particular, can be susceptible to oxidation and photodegradation.

Q2: I am observing a gradual loss of my compound in an aqueous buffer. What is the likely cause?

A2: Gradual loss in an aqueous buffer could be due to several reasons. If the buffer is alkaline, base-mediated autoxidation of the imidazole moiety might be occurring[1]. Additionally, if the solution is not protected from light, photodegradation could be a contributing factor[1][2]. It is also essential to ensure the storage temperature is appropriate, as elevated temperatures can accelerate degradation.

Q3: Are there any specific pH ranges I should avoid?

Q4: Can I use standard HPLC methods to monitor the stability of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for the separation and quantification of imidazole compounds[4][5]. A reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point[5].

Q5: What are the potential degradation products I should look for?

A5: Based on the known degradation pathways of imidazoles, potential degradation products could arise from oxidation of the imidazole ring[1]. This may involve the formation of hydroxylated species or ring-opened products. Photodegradation can also lead to a variety of degradants[1][2]. It is recommended to use a mass spectrometry-coupled HPLC (LC-MS) to identify the mass of any new peaks that appear during stability studies.

Troubleshooting Guides

This section provides more in-depth guidance for resolving specific stability issues you may encounter during your experiments.

Issue 1: Rapid Degradation Observed in a Neutral Aqueous Buffer

If you are experiencing unexpectedly fast degradation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole in a neutral buffer, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation in a neutral buffer.

Explanation of Causality:

  • Light Exposure: The imidazole moiety is known to be sensitive to photodegradation[1][2]. UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.

  • Buffer Quality: The presence of metal ion impurities or microbial contamination in buffers can catalyze degradation reactions. Using freshly prepared buffers with high-purity water and reagents is crucial.

  • Oxidative Degradation: Even in a seemingly neutral buffer, dissolved oxygen can contribute to the slow oxidation of the electron-rich imidazole ring. Degassing the solvent and using antioxidants can mitigate this pathway.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis

The appearance of new peaks in your chromatogram that grow over time is a clear indication of degradation. Here’s how to approach this issue systematically.

Systematic Approach to Identify Degradants:

  • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation.

    Stress ConditionRationale
    Acidic Hydrolysis 0.1 M HCl, room temperature and 60°C
    Basic Hydrolysis 0.1 M NaOH, room temperature and 60°C
    Oxidative Degradation 3% H₂O₂, room temperature
    Thermal Degradation Solid and solution at 60°C
    Photodegradation Exposure to UV light (e.g., 254 nm) and visible light
  • Analytical Method for Stability Indication: Your HPLC method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

    Experimental Protocol: Developing a Stability-Indicating HPLC Method

    • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) to obtain mass information for the parent and any new peaks. The imidazole ring typically has a UV absorbance around 210-230 nm.

    • Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

  • Characterization of Degradants: The use of LC-MS is crucial for the initial characterization of degradation products by determining their mass-to-charge ratio (m/z). This information, combined with the knowledge of the parent compound's structure, can help propose the structures of the degradants.

Logical Relationship for Degradant Identification:

G Forced_Degradation Forced Degradation Study Degradant_Peaks Observation of Degradant Peaks Forced_Degradation->Degradant_Peaks HPLC_Method Stability-Indicating HPLC Method Development HPLC_Method->Degradant_Peaks LC_MS_Analysis LC-MS Analysis Mass_Determination Determine m/z of Degradants LC_MS_Analysis->Mass_Determination Degradant_Peaks->LC_MS_Analysis Structure_Elucidation Propose Degradant Structures Mass_Determination->Structure_Elucidation Reference_Standard Synthesize Reference Standards (Optional) Structure_Elucidation->Reference_Standard Final_Identification Confirm Degradant Identity Structure_Elucidation->Final_Identification Reference_Standard->Final_Identification

Caption: Workflow for the identification and characterization of degradation products.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Biodegradability of imidazole structures. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. [Link]

  • 1-methyl-5-[(pyrrolidin-1-yl)methyl]-1H-imidazole. PubChem. [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

  • Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone. PubChem. [Link]

  • FDA approved imidazole containing drugs. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Development of analytical methods for the determination of the small molecule component of complex biological systems. DiVA. [Link]

  • CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]

Sources

Optimization

Removing unreacted imidazole impurities from the final product

Topic: Removing Unreacted Imidazole from Small Molecule & Peptide Products Core Analysis: Why is Imidazole So Persistent? Before attempting removal, you must understand the enemy.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Imidazole from Small Molecule & Peptide Products

Core Analysis: Why is Imidazole So Persistent?

Before attempting removal, you must understand the enemy. Imidazole is not just a "sticky" impurity; it is a chemical chameleon. Its persistence in your final product is usually due to a misunderstanding of its amphoteric nature and solubility profile .

  • The pKa Trap: Imidazole has a pKa of approximately 6.95 . This means at neutral pH (7.0), it exists in a 50:50 equilibrium between its neutral and protonated (imidazolium) forms.

  • Solubility Duality:

    • Neutral Form: Highly soluble in polar organic solvents (DCM, MeOH, EtOAc) and water.

    • Protonated Form: Highly water-soluble, insoluble in non-polar organics.

  • Thermal Stability: With a boiling point of 256°C , you cannot simply "rotovap" it away. It requires high-vacuum sublimation or specific chemical targeting.

Troubleshooting Guides (Methodologies)

Method A: The Acidic Aqueous Wash (Gold Standard)

Best for: Lipophilic products stable to mild acid.

The Logic: Since imidazole is a base, lowering the pH below 4.0 forces >99.9% of it into the protonated imidazolium form (


). This ionic species is insoluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and partitions strictly into the aqueous phase.

Protocol:

  • Dissolve your crude mixture in a water-immiscible solvent (DCM or EtOAc).

  • Crucial Step: Wash with an acidic buffer. Do not use plain water; imidazole's buffering capacity will keep the pH near 7, preventing extraction.

  • Separate layers. The imidazole is now in the aqueous waste.[1]

  • Dry organic layer over

    
     and concentrate.
    

Buffer Selection Guide:

Buffer / AcidpH RangeApplication Case
1M HCl pH < 1Robust, non-acid-sensitive products. Most effective.
10% Citric Acid pH ~2-3Acid-sensitive protecting groups (e.g., Boc, Trityl).
Sat.

pH ~4-5Highly acid-labile compounds. Requires multiple washes (3x).[2][3]

(1M)
pH ~1-2Alternative to HCl; excellent for peptide workups.

Visualization: The Extraction Decision Tree

AcidExtraction start Start: Crude Mixture (Product + Imidazole) solubility Is Product Water Soluble? start->solubility organic_sol Dissolve in DCM or EtOAc solubility->organic_sol No (Lipophilic) alt_method GOTO Method B or C (Extraction Impossible) solubility->alt_method Yes (Hydrophilic) acid_sens Is Product Acid Sensitive? organic_sol->acid_sens hcl Use 1M HCl Wash (Most Effective) acid_sens->hcl No citric Use 10% Citric Acid or KHSO4 acid_sens->citric Yes check Check Aqueous pH (Must be < 4.0) hcl->check citric->check final Product in Organic Layer Imidazole in Aqueous check->final

Caption: Logical flow for selecting the correct acidic wash conditions based on product stability.

Method B: Scavenging Resins (Water-Free)

Best for: Water-soluble products or water-sensitive reactions.

The Logic: If you cannot use an aqueous wash (e.g., your product is also water-soluble), use a solid-phase scavenger. A strong cation exchange resin (sulfonic acid based) acts like "solid HCl," trapping the basic imidazole while leaving your non-basic product in solution.

Recommended Resin: Amberlyst® 15 (H+ form) or Dowex® 50WX8.

Protocol:

  • Dissolve crude in MeOH, EtOH, or DCM.

  • Add Amberlyst 15 (approx. 3-4 equivalents relative to imidazole).

  • Stir gently for 1-2 hours.

  • Validation: Spot TLC. Imidazole stays at the baseline; product moves.

  • Filter off the resin. The imidazole is trapped inside the beads.

  • Concentrate filtrate to obtain pure product.

Method C: Chromatography Modifications

Best for: Complex mixtures where extraction failed.

The Issue: On silica gel, imidazole "tails" or streaks badly because its basic nitrogen interacts strongly with the acidic silanols (


) on the silica surface.

The Fix: You must block the silanols or protonate the imidazole on the column.

  • The "Base" Fix (Standard):

    • Add 1% Triethylamine (TEA) or 1%

      
        to your eluent (e.g., DCM:MeOH:TEA 95:4:1).
      
    • Mechanism:[1][4][5][6][7] TEA saturates the silica's acidic sites, allowing imidazole to elute as a sharp band.

  • The "Reverse Phase" Fix (HPLC/Prep):

    • Use a C18 column with water/acetonitrile + 0.1% TFA .

    • Mechanism:[4][5][7] TFA protonates the imidazole. Being highly polar and ionic, it will elute near the solvent front (dead volume), effectively separating it from a hydrophobic product.

Method D: Lyophilization (Sublimation)

Best for: Peptides or thermally stable solids where chemical washing is impossible.

The Logic: While imidazole has a high boiling point at atmospheric pressure, it sublimes under high vacuum (<0.1 mbar).

Protocol:

  • Dissolve the product in water (or t-BuOH/Water).

  • Freeze the sample.[8][9][10]

  • Lyophilize for an extended period (24-48 hours).

  • Note: This is slow.[3] If the cake "collapses" or looks wet, imidazole is still present. Repeated lyophilization from dilute HCl (forming the non-volatile hydrochloride salt) is not recommended if you want to remove it; you must keep it neutral to sublime it.

Analytical Verification: "Is it gone?"

Do not guess. Use 1H NMR to verify removal. Imidazole has a distinct diagnostic signature.

Diagnostic Signals (CDCl3):

PositionMultiplicityShift (

ppm)
Notes
C2-H Singlet (Broad)7.60 - 7.70 Most distinct peak. Shifts downfield if protonated.
C4-H, C5-H Singlet/Doublet7.00 - 7.15 Often appear as a single peak due to tautomerism.

Self-Validation Check: If you see a small singlet around 7.6 ppm that integrates to <1% of your product protons, you have successfully reduced imidazole to trace levels.

Frequently Asked Questions (FAQ)

Q: My product precipitates when I add the HCl wash. What do I do? A: Your product might be forming an HCl salt which is insoluble in DCM. Switch solvent: Try using a mixture of Chloroform/Isopropanol (3:1) as the organic layer.[11] This "magic solvent" mixture is highly polar but water-immiscible, often solubilizing polar salts.

Q: Can I just rotovap the imidazole off if I heat it enough? A: No. You will likely decompose your product before you distill off imidazole (BP 256°C). Do not attempt this unless you have a Kugelrohr apparatus and a very thermally stable product.

Q: I used the resin, but the imidazole is still there. A: You likely saturated the resin. Re-calculate equivalents. Imidazole is a small molecule; ensure you are calculating equivalents based on the resin's loading capacity (usually measured in meq/g), not just weight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

  • Organic Syntheses. Imidazole-4,5-dicarboxylic acid (Example of Acidic Workup). Org.[9][11] Synth. 1942, 22, 65. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sigma-Aldrich (Merck).Amberlyst® 15 Hydrogen Form Technical Data Sheet.

Sources

Troubleshooting

Optimization of temperature and pressure for pyrrolidine-imidazole coupling

This guide addresses the technical optimization of amide bond formation between a pyrrolidine moiety (a sterically demanding secondary amine) and an imidazole carboxylic acid . This coupling is notoriously sensitive due...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical optimization of amide bond formation between a pyrrolidine moiety (a sterically demanding secondary amine) and an imidazole carboxylic acid . This coupling is notoriously sensitive due to the competing requirements of nucleophilic attack (favored by energy) and stereochemical integrity (threatened by heat).

Senior Application Scientist: Dr. Aris Thorne Subject: Thermodynamic & Kinetic Control of Sterically Hindered Amide Bonds Status: Operational

Part 1: The Core Challenge

The coupling of pyrrolidine (a cyclic, secondary amine) with imidazole carboxylic acids presents a "frustrated" energy landscape.

  • Steric Hindrance: The secondary amine of pyrrolidine creates significant steric bulk, raising the activation energy (

    
    ) for the nucleophilic attack on the activated ester.
    
  • Racemization Risk: If the pyrrolidine is chiral (e.g., Proline derivatives), or if the imidazole has adjacent stereocenters, thermal energy used to overcome the steric barrier often triggers proton abstraction and racemization via oxazolone intermediates.

  • Electronic Deactivation: Imidazole rings can act as intramolecular bases, potentially quenching active esters or coordinating with metal catalysts.

Part 2: Troubleshooting Guides & FAQs

Q1: "I am observing low conversion (<30%) despite using HATU at Room Temperature. Should I increase the temperature?"

Diagnosis: You are likely hitting a steric wall where the thermal energy at 25°C is insufficient to overcome the activation barrier of the secondary amine attack. Recommendation: Do NOT simply reflux. Heating standard coupling reactions (HATU/DIEA) above 50°C with chiral pyrrolidines exponentially increases racemization.

  • Step 1 (Solvent Switch): Switch from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP often breaks up intermolecular hydrogen bond aggregates that sequester the amine.

  • Step 2 (The "Goldilocks" Zone): Limit heating to 40–45°C .

  • Step 3 (Activation Change): If HATU fails, switch to COMU or T3P (Propylphosphonic anhydride) . T3P allows for high-yield couplings with very low epimerization rates, even at elevated temperatures (up to 80°C if absolutely necessary).

Q2: "How does High Hydrostatic Pressure (HHP) assist this specific coupling?"

Insight: This is the most underutilized vector for pyrrolidine couplings. Mechanism: Bond formation is a reaction with a negative volume of activation (


). The transition state is more compact than the separated starting materials.
  • Thermodynamics: According to Le Chatelier’s principle, increasing pressure shifts the equilibrium toward the compact transition state.

  • The Advantage: Pressure (200–500 MPa) lowers the energy barrier without adding thermal energy. You can drive a sterically hindered reaction to completion at 20°C , preserving chirality that would be lost at the 80°C required to achieve the same rate at 1 atm.

Q3: "My imidazole carboxylic acid is insoluble in DCM and DMF. How do I couple it?"

Diagnosis: Imidazoles often exist as zwitterionic aggregates. Protocol:

  • Disaggregation: Use LiCl (0.4M) in DMA (Dimethylacetamide). The chaotropic lithium salt breaks up hydrogen-bond networks, solubilizing the imidazole.

  • Protection: Ensure the imidazole

    
     or 
    
    
    
    nitrogen is protected (e.g., Trityl, Boc, or SEM). Unprotected imidazoles can self-catalyze hydrolysis of the active ester.
Q4: "I see a major side product with Mass M+18 (Hydrolysis) or M+Dimethylamine."

Diagnosis:

  • M+Dimethylamine: Your solvent (DMF) has decomposed to dimethylamine, which is a better nucleophile than your hindered pyrrolidine. Use fresh, high-grade DMF or switch to DMA.

  • M+18: The active ester hydrolyzed before the pyrrolidine could attack. This confirms the reaction rate of the pyrrolidine is too slow. Increase concentration to 0.5M–1.0M to favor bimolecular kinetics.

Part 3: Optimized Experimental Protocols

Method A: High-Pressure Synthesis (The "Steric Buster")

Best for: Extremely hindered substrates, chiral centers sensitive to heat.

Equipment: High-Pressure Reactor (e.g., piston-cylinder type capable of 500 MPa). Reagents: Imidazole-COOH (1.0 eq), Pyrrolidine derivative (1.2 eq), PyBOP (1.2 eq), DIEA (2.5 eq).

  • Dissolution: Dissolve reagents in minimal anhydrous DCM/DMF (9:1 ratio). High concentration (0.5 M) is critical.

  • Loading: Transfer the mixture into a Teflon (PTFE) reaction pouch. Exclude all air bubbles (air compresses and heats up adiabatically).

  • Pressurization: Place pouch in the pressure vessel filled with transmission fluid.

  • Reaction: Compress to 400 MPa (approx. 4000 bar) . Hold at 25°C for 12–24 hours.

  • Workup: Decompress. The reaction usually proceeds to quantitative conversion with <1% racemization.

Method B: Thermal-Chemical Optimization (T3P Protocol)

Best for: Scalable synthesis without specialized pressure equipment.

Reagents: Imidazole-COOH (1.0 eq), Pyrrolidine (1.5 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine (4.0 eq).

  • Setup: Charge flask with Imidazole-COOH and Pyrrolidine in 2-MeTHF (Green alternative to DCM/DMF) or EtOAc.

  • Cooling: Cool to 0°C.

  • Addition: Add Pyridine, followed by dropwise addition of T3P solution.

  • Ramp: Allow to warm to Room Temp. Stir 1 hour.

  • Check: If conversion <50%, heat to 45°C . T3P creates a cyclic transition state that is highly resistant to racemization compared to uronium salts (HATU).

  • Quench: Add water. T3P byproducts are water-soluble, simplifying purification.

Part 4: Data & Visualization

Comparative Efficiency of Conditions
VariableStandard (HATU/DMF)Thermal Boost (80°C)High Pressure (400 MPa)T3P Optimization
Conversion (24h) 35% (Stalled)95%98% 90%
Racemization < 1%15–20% (High Risk)< 0.5% < 2%
Side Reactions Hydrolysis dominantOligomerizationNegligibleLow
Suitability Simple substratesAchiral substratesComplex/Hindered Scalable/Industrial
Decision Logic for Reaction Conditions

ReactionLogic Start Start: Pyrrolidine-Imidazole Coupling CheckSterics Is the Pyrrolidine Sterically Hindered? Start->CheckSterics CheckChirality Are substrates Chiral (Risk of Epimerization)? CheckSterics->CheckChirality Yes (Proline/Substituted) Standard Method: HATU / DMF / 25°C CheckSterics->Standard No (Unsubstituted) T3P Method: T3P / Pyridine / 45°C (Low Epimerization) CheckChirality->T3P No (Achiral) HighPressure Method: High Pressure (400 MPa) (Kinetic Force w/o Heat) CheckChirality->HighPressure Yes (Critical Chirality) Standard->T3P Low Yield? T3P->HighPressure Still Low Yield?

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and stereochemical sensitivity.

Mechanistic Pathway: Pressure vs. Temperature

Mechanism Reactants Reactants (Sep. Volume V1) TS Transition State (Compact Volume V2 < V1) Reactants->TS Activation Energy (Ea) Reactants->TS Pressure (400 MPa) Favors V2 (Le Chatelier) SideProduct Racemized / Hydrolyzed Reactants->SideProduct Heat (>50°C) Increases Entropy Product Amide Product TS->Product Bond Formation

Figure 2: Mechanistic impact of High Hydrostatic Pressure (HHP). Pressure accelerates the pathway toward the compact Transition State (TS) while avoiding the entropic disorder (side reactions) caused by heat.

References

  • Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. Source: National Institutes of Health (NIH) / PMC. Context: Discusses standard PyBOP/DMF conditions and the limitations of yield in solution phase for these specific heterocycles. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Source: Royal Society of Chemistry (via Luxembourg Bio). Context: Comprehensive review of HATU, T3P, and racemization mechanisms (oxazolone formation) in hindered couplings. URL:[Link]

  • High-Pressure Synthesis of Sterically Hindered Amides.

    
    ), validating the use of 200+ MPa to accelerate reaction rates without heat.
    URL:[Link]
    
  • Propylphosphonic Anhydride (T3P): An Efficient Reagent for Amide Coupling. Source:Organic Process Research & Development. Context: Validates T3P as the superior reagent for low-epimerization coupling at elevated temperatures compared to HATU/HBTU. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Chromatographic Comparison of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Isomers

Introduction: The Critical Role of Isomer Separation in Pharmaceutical Development 1-(pyrrolidin-3-ylmethyl)-1H-imidazole is a heterocyclic compound featuring both a pyrrolidine and an imidazole moiety. Such structures a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Separation in Pharmaceutical Development

1-(pyrrolidin-3-ylmethyl)-1H-imidazole is a heterocyclic compound featuring both a pyrrolidine and an imidazole moiety. Such structures are of significant interest in medicinal chemistry, as the pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its contribution to molecular three-dimensionality and favorable pharmacokinetic properties[1]. The imidazole ring is also a key component in many bioactive molecules, including natural products like histidine and a wide range of pharmaceuticals[2].

The synthesis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole can result in a mixture of isomers, primarily the (R)- and (S)-enantiomers, due to the chiral center at the 3-position of the pyrrolidine ring. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological profiles[3]. Therefore, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical task but a fundamental requirement for ensuring the safety, efficacy, and quality of a potential drug candidate.

This guide provides an in-depth comparison of chromatographic strategies for resolving the isomers of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. We will explore the causality behind methodological choices, present comparative data, and provide detailed, field-proven protocols to empower researchers in their analytical endeavors.

Understanding the Analyte: Isomers and Physicochemical Properties

To develop a robust separation method, we must first understand the molecule's structure and properties. 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (Molecular Formula: C7H11N3, Molecular Weight: 137.18 g/mol ) possesses a key chiral center and basic nitrogen atoms, which dictate its chromatographic behavior.

The primary isomers of concern are the enantiomers, (R)- and (S)-1-(pyrrolidin-3-ylmethyl)-1H-imidazole. Additionally, synthetic processes may yield positional isomers, such as 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, which must also be resolved from the target compound.

G cluster_isomers Key Isomers of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole S_isomer (S)-Enantiomer (Target Isomer 1) R_isomer (R)-Enantiomer (Target Isomer 2) S_isomer->R_isomer Enantiomers (Mirror Images) Pos_isomer Positional Isomer (Potential Impurity) S_isomer->Pos_isomer Diastereomeric Relationship R_isomer->Pos_isomer Diastereomeric Relationship

Caption: Structural relationship between enantiomers and a potential positional isomer.

The basicity of the imidazole (pKa ≈ 7) and pyrrolidine (pKa ≈ 11) nitrogens is a critical factor[1][4]. In reversed-phase chromatography, operating the mobile phase at an acidic pH ensures these groups are protonated, leading to more consistent interactions and improved peak shapes.

Chromatographic Strategies: A Comparative Analysis

The separation of positional isomers and enantiomers requires distinct chromatographic approaches. While positional isomers can typically be resolved on standard achiral columns, enantiomers necessitate a chiral environment to enable differential interaction.

Reversed-Phase HPLC (RP-HPLC) for Positional Isomer Analysis

RP-HPLC is the workhorse for analyzing the purity of pharmaceutical intermediates and separating non-chiral isomers. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Expert Rationale: For basic compounds like our target molecule, peak tailing can be a significant issue due to strong interactions between the protonated amine groups and residual acidic silanols on the silica support. The key to a successful separation is to maintain a consistent ionization state and mitigate these secondary interactions. By acidifying the mobile phase with an agent like formic or phosphoric acid, we ensure the analyte is fully protonated[5][6]. This leads to sharp, symmetrical peaks and reproducible retention times.

Chiral HPLC (Direct Method) for Enantiomeric Separation

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). These phases create a transient diastereomeric complex with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are exceptionally versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including those with imidazole and pyrrolidine motifs[3][7][8].

  • Expert Rationale: The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is grounded in their proven success with N-heterocyclic compounds[3][9]. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide structure. For basic analytes, the mobile phase often requires a basic additive, such as diethylamine (DEA), to occupy active sites on the stationary phase and prevent peak tailing, ensuring efficient and symmetrical elution[3].

Chiral HPLC (Indirect Method) via Diastereomer Formation

An alternative to direct chiral separation is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column[7].

Performance Data Summary

The following table summarizes the expected performance of the discussed chromatographic methods for the analysis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole isomers. Note: These are illustrative values based on typical performance for similar compounds.

Parameter Method 1: RP-HPLC Method 2: Direct Chiral HPLC Method 3: Indirect Chiral HPLC
Target Analytes Positional Isomers, Impurities(R)- and (S)-Enantiomers(R)- and (S)-Enantiomers (as Diastereomers)
Stationary Phase C18, 5 µmPolysaccharide-based CSPC18, 5 µm
Typical Mobile Phase Acetonitrile/Water + 0.1% Formic Acidn-Hexane/Isopropanol + 0.1% DEAAcetonitrile/Water + 0.1% Formic Acid
Illustrative Resolution (Rs) > 2.0 (between positional isomers)> 1.5 (between enantiomers)> 2.0 (between diastereomers)
Key Advantage Robust, widely availableDirect separation, no derivatizationUses standard achiral columns
Key Limitation Cannot separate enantiomersRequires specialized chiral columnExtra synthesis step, potential for error

Experimental Protocols

The following protocols are provided as a robust starting point for method development.

Protocol 1: RP-HPLC Method for Positional Isomers
  • System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with 5% B, hold for 2 minutes. Ramp to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Direct Chiral HPLC Method for Enantiomers
  • System: HPLC system with UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel® OJ-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm[3][9].

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability: Ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

G cluster_workflow General Chromatographic Workflow cluster_rp RP-HPLC Specifics cluster_chiral Chiral HPLC Specifics SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection (10 µL) SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215-220 nm) Separation->Detection RP_Column C18 Column Separation->RP_Column Chiral_Column Chiralcel® OJ-H Separation->Chiral_Column Analysis Data Analysis (Integration & Quantification) Detection->Analysis RP_MobilePhase ACN / H2O + Formic Acid Chiral_MobilePhase Hexane / IPA + DEA

Caption: A comparative workflow for RP-HPLC and Chiral HPLC analysis.

Conclusion and Recommendations

The successful chromatographic analysis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole isomers hinges on selecting the appropriate strategy for the specific analytical goal.

  • For purity assessment and quantification of positional isomers , a well-optimized Reversed-Phase HPLC method on a C18 column is the most robust and reliable approach.

  • For the critical task of separating and quantifying the (R)- and (S)-enantiomers , Direct Chiral HPLC using a polysaccharide-based stationary phase is the preferred method. It is highly efficient, accurate, and avoids the potential complications of chemical derivatization.

By understanding the physicochemical properties of the analyte and applying the principles outlined in this guide, researchers can develop and validate self-validating, high-performance chromatographic methods essential for advancing drug development programs.

References

  • Gajewska, M., & Czerwińska, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 777–784. [Link]

  • Gajewska, M., & Czerwińska, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [Link]

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved February 16, 2026, from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.com. [Link]

  • ACS Central Science. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. [Link]

  • ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Sielc.com. [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved February 16, 2026, from [Link]

  • Hopax. (n.d.). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Hopax.com. [Link]

  • Attia, K. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5920. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Fda.gov.tw. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Chromforum.org. [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • RSC Publishing. (2012). Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Analytical Methods, 4(8), 2356-2360. [Link]

  • Asif, M. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]

  • Semantic Scholar. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic. [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Iris.unipa.it. [Link]

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Safety & Regulatory Compliance

Safety

1-(pyrrolidin-3-ylmethyl)-1H-imidazole: Proper Disposal Procedures

Executive Safety Directive Stop and Read: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole is a bifunctional organic base containing both an imidazole and a secondary pyrrolidine amine. Improper disposal poses two critical risks:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Read: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole is a bifunctional organic base containing both an imidazole and a secondary pyrrolidine amine. Improper disposal poses two critical risks: exothermic reaction with acids and carcinogenic nitrosamine formation if mixed with nitrosating agents.

Treat this substance as a Corrosive (Category 1) and a Severe Irritant .

Immediate PPE Requirements
Protection TypeSpecificationRationale
Hand Protection Nitrile (Double-gloved) Protects against alkaline burns and permeation.
Eye Protection Chemical Goggles + Face Shield Essential for pouring; prevents corneal damage from corrosive splashes.
Respiratory Fume Hood Mandatory. Amine vapors are respiratory irritants.
Body Lab Coat & Apron Standard barrier against splashes.[1]

Chemical Characterization & Waste Classification[2][3]

To ensure regulatory compliance (RCRA/EPA), you must classify this waste based on its chemical structure and properties, not just its trade name.

Molecule Analysis:

  • Structure: An imidazole ring linked to a pyrrolidine ring.

  • Functionality:

    • Imidazole N: Basic (pKa ~7.0).

    • Pyrrolidine N: Secondary Aliphatic Amine (pKa ~11.3).

  • Net Result: A strong organic base.

Regulatory Classification (US Focus)
Regulatory BodyClassificationCode/Designation
RCRA (EPA) Characteristic Waste D002 (Corrosive) if pH ≥ 12.5 (likely in aqueous solution).[2]
DOT (Transport) Corrosive UN 3263 (Solid) or UN 3267 (Liquid) - Corrosive solid/liquid, basic, organic, n.o.s.
Sewer Status PROHIBITED Never discharge amines to the sanitary sewer; they are toxic to aquatic life and disrupt water treatment.

Pre-Disposal Segregation Strategy

The Golden Rule: Segregate this chemical as a Non-Halogenated Organic Base .

Critical Incompatibilities (The "Why")
  • Acids (Strong & Weak):

    • Mechanism:[3][4] Acid-Base Neutralization.[5]

    • Risk:[3][6][7][8] Rapid exothermic reaction. Mixing this amine with concentrated acids (e.g., H₂SO₄, HCl) in a waste container can cause boiling, over-pressurization, and explosion of the vessel.

  • Nitrosating Agents (Nitrites, Nitrous Acid):

    • Mechanism:[3][4] N-Nitrosation.

    • Risk:[3][6][7][8] The pyrrolidine ring contains a secondary amine . Reacting this with nitrating agents forms N-nitrosopyrrolidines , which are potent carcinogens. Never mix amine waste with heavy metal oxidizing waste or nitrate waste.

  • Halogenated Solvents (DCM, Chloroform):

    • Risk:[3][6][7][8] While not immediately explosive, mixing amines with halogenated solvents can lead to vigorous polymerization or substitution reactions over time. Keep separate to maintain a clean waste stream for incineration.

Disposal Workflow

Follow this self-validating protocol to dispose of the substance safely.

Step 1: Assessment

Determine the physical state. This molecule is often a viscous oil or low-melting solid.

  • If Solid: Dispose of in the "Solid Organic Waste" stream (if trace) or dedicated "Basic Solid" container.

  • If Liquid/Solution: Proceed to Step 2.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (aluminum) which can corrode in high pH.

  • Venting: Use a vented cap if the waste is recently generated or potentially reactive, to prevent pressure buildup.

Step 3: Labeling

Label the container explicitly:

CONTENTS: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole HAZARD: CORROSIVE, BASIC, IRRITANT pH: >11 (Estimate)

Step 4: Waste Stream Assignment (Visual Logic)

DisposalLogic Start Waste: 1-(pyrrolidin-3-ylmethyl)-1H-imidazole StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Absorbed Spill StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid StreamC Stream C: Solid Hazardous Waste (Double Bagged) SolidPath->StreamC ContamCheck Is it mixed with Halogens (DCM, Chloroform)? LiquidPath->ContamCheck StreamA Stream A: Halogenated Organic Waste (Label: Contains Amines) ContamCheck->StreamA Yes (Avoid if possible) StreamB Stream B: Non-Halogenated Organic Base (Preferred Stream) ContamCheck->StreamB No (Standard)

Figure 1: Decision matrix for assigning the correct waste stream to prevent incompatibility.

Emergency Contingencies: Spill Management

If 1-(pyrrolidin-3-ylmethyl)-1H-imidazole is spilled outside the fume hood:

  • Evacuate & Ventilate: The vapors are irritating. Clear the immediate area.[4][6][8]

  • PPE Up: Ensure you are wearing goggles and nitrile gloves.[1]

  • Containment:

    • Do NOT use paper towels immediately (combustible).

    • Do NOT use strong acids to neutralize (heat risk).

  • Neutralization Protocol:

    • Cover the spill with a dry absorbent (vermiculite or clay cat litter) mixed with Citric Acid or Sodium Bisulfate (solid).

    • This converts the volatile free base into a non-volatile, neutral salt (citrate or sulfate).

  • Cleanup: Scoop the absorbed material into a hazardous waste bag. Label as "Spill Debris: Organic Amine + Neutralizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Imidazole. National Library of Medicine. [Link](Cited for general imidazole base properties).

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS No. 64074-20-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole (CAS No. 64074-20-0). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This guide is built on established principles of chemical safety and E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), explaining not just the "what," but the "why" behind each recommendation.

Hazard Assessment and Risk Mitigation

Understanding the potential risks is the foundation of safe laboratory practice. Based on its constituent parts, 1-(pyrrolidin-3-ylmethyl)-1H-imidazole should be handled as a substance that is:

  • Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[1][3][4] The imidazole moiety is a known corrosive material.[2]

  • Harmful if Swallowed or Inhaled: Both pyrrolidine and imidazole are documented as harmful via these exposure routes.[1][6]

  • Potentially Flammable: Pyrrolidine is a highly flammable liquid.[1][7] While the final compound's properties may differ, flammability should be assumed as a potential hazard.

  • Potential Reproductive Toxin: Imidazole is listed as a substance that may damage an unborn child.[3][4]

Due to these potential hazards, all work must be conducted with appropriate engineering controls and personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are measures designed to isolate personnel from chemical hazards.

  • Chemical Fume Hood: All handling of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][8] This is critical to prevent inhalation of any vapors or aerosols.

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance from the work area.[2][8][9] Ensure all laboratory personnel are trained on their location and operation.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7][9]

Personal Protective Equipment (PPE): Essential Individual Protection

The correct selection and use of PPE are mandatory. A risk assessment indicates that the following combination is required to provide comprehensive protection.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant) AND a face shield.[1][9]Provides protection against splashes and vapors. A face shield is crucial when handling corrosive materials that could splash.[1]
Hand Protection Nitrile gloves.[10]Check the manufacturer's compatibility chart. Always inspect gloves for tears or pinholes before use. Use proper glove removal technique to avoid contaminating your skin.[1]
Body Protection A fully-buttoned, flame-retardant laboratory coat with full-length sleeves.[1][10]Protects skin from accidental contact. Flame-retardant material is recommended due to the potential flammability from the pyrrolidine moiety.
Footwear Closed-toe shoes.Protects feet from spills. Full-length pants must be worn to ensure no skin is exposed between the shoe and lab coat.[10]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits or in the event of a spill.[1][9]Use should be based on a site-specific risk assessment and in accordance with your institution's respiratory protection program.

Standard Operating Procedure: Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Verify_Controls Verify fume hood is on and emergency equipment is accessible. Don_PPE Don all required PPE (Goggles, Face Shield, Gloves, Lab Coat). Verify_Controls->Don_PPE Gather_Materials Gather all necessary materials and spill kit. Don_PPE->Gather_Materials Transfer_Chemical Carefully weigh and transfer the chemical. Gather_Materials->Transfer_Chemical Close_Container Securely close the primary container immediately. Transfer_Chemical->Close_Container Perform_Work Perform experimental work. Close_Container->Perform_Work Segregate_Waste Segregate waste into a labeled, compatible hazardous waste container. Perform_Work->Segregate_Waste Decontaminate Decontaminate work surfaces and equipment. Segregate_Waste->Decontaminate Doff_PPE Remove PPE correctly (gloves last). Decontaminate->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Caption: Standard workflow for handling 1-(pyrrolidin-3-ylmethyl)-1H-imidazole.

Storage and Waste Disposal

Proper storage and disposal are critical for laboratory safety and environmental compliance.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][10]

  • Designate a "flammables-area" or a cabinet rated for flammable materials for storage.[9]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][10]

  • The container should be stored in a locked-up area accessible only to authorized personnel.[7]

Waste Disposal

All materials contaminated with 1-(pyrrolidin-3-ylmethyl)-1H-imidazole must be treated as hazardous waste.

Waste TypeDisposal Protocol
Unused Chemical Collect in its original container or a compatible, sealed, and airtight waste container. Do not mix with other waste streams.[2][10]
Contaminated Labware Rinse glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. Dispose of solid items like pipette tips and weigh boats in a designated solid waste container.
Contaminated PPE Gloves and other disposable PPE must be collected in a sealed bag and disposed of as hazardous chemical waste.[10]

Key Disposal Steps:

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label, listing all contents.[10]

  • Collection: Follow your institution's specific procedures for chemical waste collection. Do not pour any waste down the drain.[11]

  • Compliance: All disposal must be in accordance with local, state, and federal regulations.[3]

Spill and Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Spill_Exposure Spill or Exposure Occurs Skin_Contact Skin Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. Spill_Exposure->Skin_Contact Exposure Eye_Contact Eye Contact: Flush with eyewash for 15+ min. Hold eyelids open. Inhalation Inhalation: Move to fresh air. Alert_Evacuate Alert others. Evacuate the immediate area if necessary. Spill_Exposure->Alert_Evacuate Spill Seek_Medical Seek Immediate Medical Attention. Bring the SDS for pyrrolidine/imidazole. Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Assess_Spill Assess the spill size and risk. If large or uncontrolled, call emergency response. Alert_Evacuate->Assess_Spill Cleanup If safe, cover with inert absorbent (vermiculite, sand). Collect with non-sparking tools. Assess_Spill->Cleanup Dispose Place in a sealed container for hazardous waste disposal. Cleanup->Dispose

Caption: Emergency response plan for spills and personnel exposures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[10][12] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[10]

References

  • Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • Imidazole. (2025, February 28). University of Washington.
  • Pyrrolidine. Apollo Scientific.
  • Imidazole – Standard Operating Procedure.
  • Imidazole - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • Safety D
  • IMIDAZOLE - Safety Data Sheet. (2024, September 26). Alpha Resources.
  • Safety D
  • IMIDAZOLE - Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • CAS 64074-20-0 | 1-(Pyrrolidin-3-YL)-1H-imidazole. Synblock.
  • Safety D
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. (2010, October 29). Fisher Scientific.
  • 1-methyl-5-[(pyrrolidin-1-yl)methyl]-1H-imidazole. PubChem.
  • SAFETY DATA SHEET - PYRROLIDINE, REAGENT. (2017, August 15). Spectrum Chemical.
  • SAFETY DATA SHEET - Pyrrolidine. (2026, January 29). MilliporeSigma.

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